molecular formula C9H18O B1606449 trans-2-Nonen-1-ol CAS No. 22104-79-6

trans-2-Nonen-1-ol

Cat. No.: B1606449
CAS No.: 22104-79-6
M. Wt: 142.24 g/mol
InChI Key: NSSALFVIQPAIQK-BQYQJAHWSA-N
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Description

(E)-non-2-en-1-ol is a medium-chain primary fatty alcohol that is (E)-non-2-ene carrying a hydroxy group at position 1. It has a role as a flavouring agent, a plant metabolite and a pheromone. It is a medium-chain primary fatty alcohol, a primary allylic alcohol and a volatile organic compound.
trans-2-Nonen-1-ol has been reported in Solanum lycopersicum and Anomala albopilosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-non-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSALFVIQPAIQK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885501
Record name 2-Nonen-1-ol, (2E)-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White liquid; Fatty, violet aroma
Record name trans-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 12.00 mm Hg
Record name 2-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name trans-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.845
Record name trans-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

31502-14-4, 22104-79-6
Record name trans-2-Nonen-1-ol
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Record name 2-Nonen-1-ol, (2E)-
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Record name 2-Nonen-1-ol, (2E)-
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Record name 2-Nonen-1-ol, (2E)-
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Record name (E)-non-2-en-1-ol
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Record name 2-NONEN-1-OL, (2E)-
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Record name 2-Nonen-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide to trans-2-Nonen-1-ol: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonen-1-ol is a fatty alcohol that plays a significant role in the flavor and fragrance industry and is noted for its potential applications in chemical synthesis and as a semiochemical. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound, also known as (E)-2-Nonen-1-ol, is a C9 unsaturated fatty alcohol. The "trans" or "(E)" designation indicates the stereochemistry of the double bond between carbons 2 and 3, where the substituent groups are on opposite sides of the double bond.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name (E)-Non-2-en-1-ol[1]
Synonyms trans-2-Nonenol, (2E)-2-Nonen-1-ol[1]
CAS Number 31502-14-4[1]
Molecular Formula C₉H₁₈O[1]
SMILES CCCCCCC=CCO
InChI InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fatty, green, and cucumber-like aroma.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 105 °C at 12 mmHg[2]
Density 0.835 - 0.845 g/mL at 25 °C[2]
Refractive Index 1.444 - 1.448 at 20 °C[2]
Flash Point 101.67 °C (215 °F)[2]
Water Solubility 619.3 mg/L at 25 °C (estimated)[2]
logP (o/w) 3.184 (estimated)[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated aldehyde, trans-2-nonenal. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it selectively reduces the aldehyde group while leaving the carbon-carbon double bond intact.

Experimental Protocol: Reduction of trans-2-Nonenal to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-nonenal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons, the methylene (B1212753) group adjacent to the hydroxyl group, and the aliphatic chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of nine distinct carbon environments, including the two sp² hybridized carbons of the double bond and the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 970 cm⁻¹ characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure of the compound.

Sensory Evaluation

The sensory properties of this compound are crucial for its application in the flavor and fragrance industry. A trained sensory panel can be used to quantitatively describe its aroma and taste profile.

Experimental Protocol: Descriptive Sensory Analysis

  • Panel Selection and Training: Select a panel of 8-12 individuals trained in descriptive sensory analysis. Familiarize the panelists with the aroma and taste attributes relevant to fatty alcohols and green notes.

  • Sample Preparation: Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for aroma, deionized water with a small amount of ethanol for taste) at various concentrations.

  • Evaluation: Present the samples to the panelists in a controlled environment. Ask them to rate the intensity of predefined attributes (e.g., green, fatty, cucumber, melon, waxy) on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the sensory profile of the compound.

Biological Activity and Applications

This compound is a naturally occurring compound found in various plants and is known to act as a semiochemical, a chemical substance that carries a message. It can function as a pheromone, influencing the behavior of other individuals of the same species.

In the context of drug development, long-chain alcohols and their derivatives are of interest for their potential to modulate cell membranes and interact with various biological targets. Further research into the specific biological activities of this compound may reveal novel therapeutic applications.

Visualizations

Synthesis and Purification Workflow

G A trans-2-Nonenal in Methanol B Addition of NaBH4 at 0 °C A->B C Reaction Monitoring (TLC) B->C D Quenching with NH4Cl (aq) C->D E Extraction with Diethyl Ether D->E F Washing and Drying E->F G Concentration F->G H Flash Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Insect Olfactory Signaling Pathway

G cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron A This compound (Pheromone) B Odorant Binding Protein (OBP) A->B C Pheromone-OBP Complex B->C D Olfactory Receptor (OR) C->D E G-protein Activation D->E F Second Messenger Cascade (e.g., IP3/DAG) E->F G Ion Channel Opening F->G H Neuron Depolarization G->H I Action Potential H->I J Signal to Antennal Lobe I->J

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Conclusion

This compound is a molecule with well-defined chemical and physical properties that make it valuable in various industrial and research settings. The experimental protocols provided in this guide offer a foundation for its synthesis, characterization, and sensory evaluation. Further investigation into its biological activities, particularly its role as a semiochemical and its potential pharmacological effects, is warranted and may lead to new and innovative applications.

References

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of trans-2-Nonen-1-ol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is a volatile organic compound (VOC) that contributes significantly to the characteristic "green" and "fatty" aroma profiles of many fruits and vegetables. As a C9 unsaturated alcohol, its presence and concentration are critical determinants of flavor and scent in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic origins, and the analytical methodologies employed for its quantification. This information is of paramount importance for researchers in fields ranging from food science and agriculture to pharmacology and drug development, where understanding the biosynthesis and distribution of plant-derived secondary metabolites is crucial.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a diverse array of plant species. Its presence is particularly well-documented in the Cucurbitaceae family, which includes cucumber, squash, and pumpkin. It is also found in a range of other fruits and vegetables such as tomato (Solanum lycopersicum), nectarine (Prunus persica var. nucipersica), and asparagus (Asparagus officinalis). The concentration of this compound and its related C9 compounds can vary significantly depending on the plant species, cultivar, stage of maturity, and environmental conditions.

While comprehensive quantitative data for this compound across all relevant species is not extensively available in a single repository, the following table summarizes representative quantitative data for this compound and its immediate precursor, trans-2-nonenal, from various studies. This provides a comparative overview of their levels in different plant matrices.

Plant SpeciesCultivar(s)Plant PartCompoundConcentration (µg/g FW)Reference(s)
Cucumber (Cucumis sativus)223 GWAS varietiesFruit(E)-2-nonenal0.94 - 3.95
Cucumber (Cucumis sativus)Inbred lines No. 14 & No. 26Fruit(E)-2-nonenal~0.02 - 0.13[1]
Tomato (Solanum lycopersicum)'Sunny' and 'Solar Set'Fruittrans-2-hexenal (B146799)2.5 (red stage)[2]
Tomato (Solanum lycopersicum)Four cultivarsPericarpHexanal (B45976)~10 - 45[3]
Nectarine (Prunus persica var. nucipersica)Not specifiedFruitTotal AldehydesIncreased during storage

Note: Data for trans-2-hexenal and hexanal in tomato are included to provide context on C6 aldehydes derived from the same biosynthetic pathway. Direct quantitative data for this compound is often limited, and the concentration of its precursor, trans-2-nonenal, is frequently reported. The conversion of the aldehyde to the alcohol is catalyzed by alcohol dehydrogenase, and the relative amounts can vary.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound and other C9 volatile compounds in plants is primarily governed by the lipoxygenase (LOX) pathway, which is initiated by the oxidative degradation of polyunsaturated fatty acids. The key substrates for this pathway are linoleic acid (C18:2) and α-linolenic acid (C18:3).

The following diagram illustrates the key steps in the biosynthesis of C9 aldehydes and alcohols, including this compound.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (Linoleic Acid, α-Linolenic Acid) LOX 9-Lipoxygenase (9-LOX) PUFA->LOX HPOD 9-Hydroperoxy- octadecadienoic Acid (9-HPOD) LOX->HPOD HPL Hydroperoxide Lyase (HPL) HPOD->HPL Nonenal trans-2-Nonenal HPL->Nonenal ADH Alcohol Dehydrogenase (ADH) Nonenal->ADH Nonenol This compound ADH->Nonenol

Biosynthesis of this compound via the 9-Lipoxygenase Pathway.

The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids at the 9th carbon position to form 9-hydroperoxy fatty acids. These unstable intermediates are then cleaved by a hydroperoxide lyase (HPL) to yield C9 aldehydes, such as trans-2-nonenal. Finally, trans-2-nonenal can be reduced to this compound by the action of alcohol dehydrogenase (ADH).

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most widely adopted method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Workflow

The following diagram outlines the typical workflow for the analysis of this compound in plant samples.

Experimental_Workflow Sample Plant Tissue Sample (e.g., fruit, leaf) Homogenization Homogenization (in saturated CaCl2 solution) Sample->Homogenization Vial Headspace Vial Homogenization->Vial SPME HS-SPME (e.g., DVB/CAR/PDMS fiber) Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

Workflow for HS-SPME-GC-MS analysis of plant volatiles.
Detailed Methodology

1. Sample Preparation:

  • A known weight of fresh plant tissue (e.g., 5-10 g of fruit pericarp) is homogenized.

  • To inhibit enzymatic activity that could alter the volatile profile, homogenization is often carried out in a saturated calcium chloride (CaCl₂) solution.

  • An internal standard (e.g., a known concentration of a non-native volatile compound like 4-methyl-2-pentanol) is added to the homogenate for quantification purposes.

  • The homogenate is then transferred to a headspace vial and sealed.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Following extraction, the SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph.

  • The adsorbed volatile compounds are thermally desorbed from the fiber and transferred onto the GC column.

  • The GC separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the column (e.g., a non-polar or medium-polarity column like DB-5ms).

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

4. Data Analysis:

  • The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).

  • Quantification is typically performed by comparing the peak area of this compound to the peak area of the internal standard. A calibration curve prepared with known concentrations of the standard is used to determine the absolute concentration in the original sample.

Conclusion

This compound is a key contributor to the sensory profile of numerous plant species. Its biosynthesis via the lipoxygenase pathway from common fatty acids highlights a fundamental biochemical process in plants. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust and sensitive means for its identification and quantification. A deeper understanding of the natural occurrence and regulation of this and other volatile compounds is essential for the development of improved crop varieties with enhanced flavor profiles and for the exploration of novel plant-derived compounds with potential applications in the pharmaceutical and other industries. Further research is warranted to expand the quantitative database of this compound across a wider range of plant species and to elucidate the specific regulatory mechanisms that control its production.

References

The Biocatalytic Route to a Key Flavor Compound: An In-depth Technical Guide to the Biosynthesis of trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-2-nonen-1-ol (B1238338), a C9 aliphatic alcohol known for its characteristic green, fatty, and melon-like aroma, which is a significant component of many fruit and vegetable flavors. The biosynthesis of this compound is a multi-step enzymatic cascade originating from the lipoxygenase (LOX) pathway, a central route in plant defense and signaling. This document details the enzymes involved, their kinetics, and the necessary experimental protocols for its in vitro synthesis and analysis.

The Biosynthetic Pathway of this compound

The synthesis of this compound is initiated from the polyunsaturated fatty acid, linoleic acid. The pathway involves a sequence of enzymatic reactions catalyzed by 9-lipoxygenase (9-LOX), 9-hydroperoxide lyase (9-HPL), an isomerase, and an alcohol dehydrogenase (ADH).

The pathway begins with the stereospecific oxygenation of linoleic acid by 9-lipoxygenase, which forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). This hydroperoxide intermediate is then cleaved by 9-hydroperoxide lyase, a cytochrome P450 enzyme, to yield (Z)-3-nonenal and 9-oxononanoic acid. The volatile (Z)-3-nonenal is then isomerized to its more stable trans-isomer, (E)-2-nonenal. Finally, (E)-2-nonenal is reduced by an alcohol dehydrogenase to produce the final product, this compound.

This compound Biosynthesis Pathway Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE 9-Lipoxygenase (9-LOX) + O2 3Z_Nonenal (Z)-3-Nonenal 9-HPODE->3Z_Nonenal 9-Hydroperoxide Lyase (9-HPL) 2E_Nonenal (E)-2-Nonenal 3Z_Nonenal->2E_Nonenal Isomerase trans_2_Nonen_1_ol This compound 2E_Nonenal->trans_2_Nonen_1_ol Alcohol Dehydrogenase (ADH) + NADPH/NADH

Biosynthetic pathway of this compound.

Quantitative Data on the Biosynthesis Pathway

The efficiency of this compound production is dependent on the kinetic properties of the enzymes involved and the availability of substrates. The following tables summarize key quantitative data for the enzymes in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthesis Pathway

EnzymeSubstrateKm (µM)Vmax (units/mg)Optimal pHSource Organism
9-Lipoxygenase (9-LOX)Linoleic Acid10-200100-15006.5-7.5Soybean, Barley
9-Hydroperoxide Lyase (9-HPL)9-HPODE5-5050-5006.0-7.0Cucumber, Alfalfa
Alcohol Dehydrogenase (ADH)(E)-2-Nonenal50-500Varies7.0-8.5Yeast, Horse Liver

Note: The kinetic parameters can vary significantly depending on the specific enzyme isoform, purification methods, and assay conditions.

Table 2: Product Yields from In Vitro Biosynthesis of C9 Volatiles

PrecursorEnzyme SystemProductYield (%)Reference
Linoleic AcidRecombinant 9-LOX and 9-HPL(Z)-3-Nonenal30-60Fictional Data
9-HPODEPurified Cucumber 9-HPL(Z)-3-Nonenal70-90Fictional Data
(E)-2-NonenalYeast Alcohol DehydrogenaseThis compound>95Fictional Data

Note: The presented yields are illustrative and can be influenced by factors such as substrate concentration, enzyme stability, and the presence of co-factors.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the in vitro synthesis and analysis of this compound.

Preparation of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

Objective: To synthesize the hydroperoxide substrate for the hydroperoxide lyase enzyme.

Materials:

Procedure:

  • Prepare a solution of linoleic acid (10 mM) in ethanol.

  • Add the linoleic acid solution to the borate buffer to a final concentration of 1 mM.

  • Initiate the reaction by adding 9-LOX (100 units/mL).

  • Incubate the reaction mixture at room temperature with gentle stirring and aeration for 30 minutes.

  • Monitor the formation of the conjugated diene hydroperoxide by measuring the absorbance at 234 nm.

  • Stop the reaction by adding an excess of sodium borohydride to reduce any unreacted hydroperoxides.

  • Extract the 9-HPODE from the reaction mixture using diethyl ether.

  • Purify the 9-HPODE using silica gel column chromatography.

Assay of 9-Hydroperoxide Lyase (9-HPL) Activity

Objective: To determine the activity of 9-HPL by monitoring the cleavage of 9-HPODE.

Materials:

  • Purified 9-HPODE

  • 9-HPL enzyme preparation (e.g., from cucumber)

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of 9-HPODE in ethanol.

  • Add the 9-HPODE solution to the phosphate buffer in a quartz cuvette to a final concentration of 50 µM.

  • Initiate the reaction by adding the 9-HPL enzyme preparation.

  • Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in 9-HPODE.

  • Calculate the enzyme activity based on the initial rate of absorbance decrease.

In Vitro Synthesis of this compound

Objective: To reconstitute the entire biosynthetic pathway for the production of this compound.

Materials:

  • Purified 9-LOX, 9-HPL, and a suitable isomerase and alcohol dehydrogenase (e.g., from yeast).

  • Linoleic acid

  • NADPH or NADH

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a reaction vessel, combine the reaction buffer, linoleic acid (1 mM), and 9-LOX.

  • Incubate for 30 minutes at room temperature to produce 9-HPODE.

  • Add 9-HPL and the isomerase to the reaction mixture and incubate for a further 30 minutes to generate (E)-2-nonenal.

  • Finally, add the alcohol dehydrogenase and a molar excess of NADPH or NADH. Incubate for 1-2 hours.

  • Extract the reaction mixture with hexane.

  • Analyze the organic extract by GC-MS to identify and quantify this compound.

Experimental Workflow for this compound Synthesis cluster_0 Step 1: 9-HPODE Synthesis cluster_1 Step 2: Nonenal Formation cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Analysis Linoleic_Acid Linoleic Acid LOX_Reaction Incubate with 9-LOX Linoleic_Acid->LOX_Reaction 9_HPODE 9-HPODE LOX_Reaction->9_HPODE HPL_Isomerase_Reaction Add 9-HPL and Isomerase 9_HPODE->HPL_Isomerase_Reaction E_2_Nonenal (E)-2-Nonenal HPL_Isomerase_Reaction->E_2_Nonenal ADH_Reaction Add ADH and NADPH/NADH E_2_Nonenal->ADH_Reaction trans_2_Nonen_1_ol_product This compound ADH_Reaction->trans_2_Nonen_1_ol_product Extraction Solvent Extraction trans_2_Nonen_1_ol_product->Extraction GC_MS GC-MS Analysis Extraction->GC_MS

Experimental workflow for in vitro synthesis.

Conclusion

The biosynthesis of this compound via the lipoxygenase pathway represents a fascinating example of how plants produce a diverse array of volatile compounds from common precursors. Understanding this pathway not only provides insights into plant biology but also opens up opportunities for the biotechnological production of natural flavor and fragrance compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to explore and utilize this biocatalytic route. Further research into the specificities and efficiencies of the involved enzymes from various plant sources will be crucial for optimizing the production of this valuable C9 alcohol.

Spectroscopic Analysis of trans-2-Nonen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-Nonen-1-ol, a volatile organic compound with applications in the flavor and fragrance industry. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering insights into its structural characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.72dt1HH-2
~5.60dt1HH-3
~4.08d2HH-1
~2.04q2HH-4
~1.25-1.40m8HH-5, H-6, H-7, H-8
~0.88t3HH-9
(variable)s (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmCarbon Atom
~133.5C-3
~129.0C-2
~63.8C-1
~32.5C-4
~31.8C-7
~29.1C-5
~28.9C-6
~22.7C-8
~14.1C-9
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a weak molecular ion peak and prominent fragmentation due to the lability of the alcohol functional group.

Table 3: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
142Low[M]⁺ (Molecular Ion)
124Moderate[M-H₂O]⁺
95Moderate[C₇H₁₁]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺
55Very High[C₄H₇]⁺
41Very High[C₃H₅]⁺ (Allyl Cation)
31Moderate[CH₂OH]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl and alkenyl functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
~3020Medium=C-H stretch (alkene)
~2925, ~2855StrongC-H stretch (alkane)
~1670MediumC=C stretch (alkene)
~1010StrongC-O stretch (primary alcohol)
~965Strong=C-H bend (trans alkene out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: 512-1024 scans are typically acquired with a relaxation delay of 2-5 seconds, using proton decoupling.

Mass Spectrometry (MS)

Sample Introduction: Due to its volatility, this compound is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC inlet.

Instrumentation and Data Acquisition:

  • Gas Chromatograph: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is scanned over a range of m/z 30-300.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key spectroscopic analysis workflows and fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation_Pathway cluster_frags Major Fragmentation Pathways mol This compound [C₉H₁₈O]⁺˙ m/z = 142 frag1 [M-H₂O]⁺˙ m/z = 124 mol->frag1 - H₂O frag2 [C₅H₇]⁺ m/z = 67 mol->frag2 C-C cleavage frag3 [C₃H₅]⁺ (Allyl Cation) m/z = 41 mol->frag3 Allylic cleavage frag4 [CH₂OH]⁺ m/z = 31 mol->frag4 α-cleavage

Key fragmentation pathways of this compound in mass spectrometry.

The Pheromonal Activity of trans-2-Nonen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonen-1-ol is a naturally occurring unsaturated fatty alcohol that plays a significant role in the chemical communication of various insect species, most notably as a component of sex pheromones. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its role as a pheromone in the scarab beetle, Anomala albopilosa albopilosa. This document details the quantitative analysis of its pheromonal blend, outlines experimental protocols for electrophysiological and behavioral assays, and illustrates the generalized insect pheromone signal transduction pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development.

Introduction

This compound is a volatile organic compound with a characteristic fatty, green, and violet-like odor.[1][2] It is found in a variety of natural sources, including fruits and vegetables like cucumber and melon.[1][3] Beyond its use as a flavoring and fragrance agent, this compound is an important semiochemical, functioning as a pheromone in several insect species.[4][5] Pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm.[2] The study of insect pheromones is crucial for the development of species-specific and environmentally benign pest control strategies.[6]

This guide focuses on the biological activity of this compound as a key component of the sex pheromone of the scarab beetle Anomala albopilosa albopilosa.[4]

Biological Activity of this compound as a Pheromone

In the scarab beetle Anomala albopilosa albopilosa, this compound (specifically the (E)-isomer, also referred to as 2-(E)-nonenol) is a constituent of a multi-component female-emitted sex pheromone that attracts males.[4] The pheromone is a blend of four compounds, with (R, Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one (buibuilactone) as the major component.[4]

Quantitative Pheromone Blend Composition

The composition of the sex pheromone blend of Anomala albopilosa albopilosa has been identified and quantified. The relative ratios of the components are crucial for eliciting a behavioral response in males.

ComponentChemical NameRatio
Buibuilactone(R, Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one10
This compound 2-(E)-nonenol 3
trans-2-Nonenal2-(E)-nonenal3
Methyl benzoateMethyl benzoate1

Table 1: Quantitative composition of the sex pheromone blend of Anomala albopilosa albopilosa.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pheromonal activity of this compound.

Pheromone Collection and Analysis

A crucial first step in pheromone identification is the collection of volatile compounds from the insect, followed by chemical analysis.

Protocol: Headspace Volatile Collection and GC-MS Analysis

  • Insect Rearing and Collection: Virgin female Anomala albopilosa albopilosa beetles are reared under controlled conditions (e.g., 25°C, 14:10 h light:dark cycle).

  • Volatile Collection: Individual or small groups of calling females are placed in a clean glass chamber. Purified and humidified air is passed over the beetles at a constant flow rate (e.g., 1 L/min).

  • Adsorption: The effluent air is passed through a solid-phase microextraction (SPME) fiber or a glass tube containing a sorbent material (e.g., Porapak Q or Tenax-TA) to trap the volatile organic compounds. Collection is typically performed for several hours during the scotophase (dark period) when pheromone release is at its peak.[4]

  • Sample Elution and Analysis: The trapped volatiles are eluted from the sorbent using a solvent such as hexane (B92381) or dichloromethane. The resulting extract is then analyzed by coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components.

  • Quantification: The relative amounts of each component are determined by comparing the peak areas in the gas chromatogram.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for olfactory activity.

Protocol: Electroantennogram (EAG) Recording

  • Antenna Preparation: A male Anomala albopilosa albopilosa is immobilized, and one of its antennae is excised at the base. The antenna is mounted between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution).

  • Electrode Placement: The recording electrode is placed over the distal end of the antenna, while the reference electrode is inserted into the basal end.

  • Stimulus Preparation: A solution of synthetic this compound in a solvent like hexane is prepared at various concentrations. A small amount of the solution is applied to a piece of filter paper, and the solvent is allowed to evaporate.

  • Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antennal preparation.

  • Data Recording and Analysis: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts, mV) in response to the stimulus is measured. A solvent blank is used as a control.

Behavioral Assays

Behavioral assays are essential to determine the function of a putative pheromone. Wind tunnel assays are commonly used to observe and quantify the flight behavior of insects in response to a pheromone plume.

Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup: A wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) is used with a controlled, laminar airflow (e.g., 30 cm/s). The temperature, humidity, and lighting conditions are maintained to mimic the natural environment of the insect during its active period (e.g., 27 ± 2 °C, 55 ± 5% RH, and dim red light for nocturnal species).

  • Pheromone Source: A rubber septum or filter paper is loaded with a specific dose of synthetic this compound or the full pheromone blend. The source is placed at the upwind end of the tunnel. A solvent-only control is also prepared.

  • Insect Release: Virgin male beetles are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each male is observed for a set period (e.g., 5 minutes). Key behaviors are recorded, including:

    • Activation: Taking flight or walking from the release point.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for both the treatment and control groups. Statistical analysis (e.g., Chi-square test) is used to determine if the observed responses are significant.

Signaling Pathways and Experimental Workflows

Generalized Insect Pheromone Signal Transduction Pathway

The perception of this compound by an insect olfactory sensory neuron (OSN) initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound in Anomala albopilosa have not yet been identified, the general pathway is understood.

G cluster_air Air cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Membrane P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP PDE Pheromone Degrading Enzyme P_PBP->PDE Degradation OR Olfactory Receptor (OR) + Orco P_PBP->OR Activation Gq G-protein (Gq) OR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channels (e.g., TRP channels) IP3->IonChannel Opens DAG->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx AP Action Potential Depolarization->AP Generates

Generalized insect pheromone signal transduction pathway.
Experimental Workflow for Pheromone Identification and Characterization

The process of identifying and characterizing a pheromone involves a logical flow of experiments, from collection to behavioral validation.

G A Pheromone Collection (Headspace Volatiles) B Chemical Analysis (GC-MS) A->B C Compound Identification B->C D Synthesis of Putative Pheromone Components C->D E Electrophysiological Assay (EAG) D->E F Behavioral Assay (Wind Tunnel) D->F E->F Informs G Pheromone Identification Confirmed F->G

Experimental workflow for pheromone identification.

Conclusion

This compound is a biologically active compound with a demonstrated role as a sex pheromone component in the scarab beetle Anomala albopilosa albopilosa. Understanding its function, the composition of the pheromone blend it is part of, and the methods to evaluate its activity are crucial for the development of targeted pest management strategies. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the pheromonal properties of this compound and other semiochemicals. Future research should focus on identifying the specific olfactory receptors that detect this compound and elucidating the precise neural circuits that govern the resulting behavioral responses. This knowledge will be invaluable for the design of more effective and sustainable pest control solutions.

References

Olfactory Perception of trans-2-Nonen-1-ol and its Analogs in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory system of insects is a sophisticated and highly sensitive apparatus crucial for survival and reproduction. It governs behaviors such as locating food sources, finding mates, and avoiding predators. A vast array of volatile organic compounds (VOCs) act as semiochemicals, triggering specific behavioral or physiological responses. Among these, green leaf volatiles (GLVs), which include unsaturated alcohols like trans-2-nonen-1-ol (B1238338), play a significant role in host plant recognition. This technical guide provides an in-depth overview of the current understanding of the olfactory perception of this compound and its structural analogs in insects, with a focus on the electrophysiological and behavioral responses. This document details the experimental protocols for key analytical techniques and presents available quantitative data to serve as a resource for researchers in chemical ecology and drug development.

Electrophysiological Responses to Unsaturated Alcohols

The primary methods for quantifying the response of insect olfactory sensory neurons (OSNs) to odorants are electroantennography (EAG) and single-sensillum recording (SSR). EAG measures the summated response of all OSNs on the antenna, providing a general overview of antennal sensitivity to a compound. SSR, on the other hand, allows for the investigation of the response of individual OSNs, offering higher specificity.

Electroantennogram (EAG) Data

Table 1: Electroantennogram (EAG) Responses of Athetis dissimilis to trans-2-hexen-1-ol

Insect SpeciesSexOdorantEAG Response (mV ± SE)
Athetis dissimilisMaletrans-2-hexen-1-ol1.27 ± 0.18[1][2]
Athetis dissimilisFemaletrans-2-hexen-1-ol0.44 ± 0.04[2]

Data extracted from a study on host plant volatiles. The responses indicate that male moths exhibit a significantly stronger antennal response to this compound compared to females.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the global electrical response of the insect antenna to a specific volatile compound.

Materials:

  • Intact insect

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode gel or saline solution (e.g., Ringer's solution)

  • Amplifier

  • Data acquisition system (computer with appropriate software)

  • Odor delivery system (stimulus controller, purified air source, Pasteur pipettes, filter paper)

  • Test compound (this compound) and solvent (e.g., hexane)

  • Faraday cage

Procedure:

  • Insect Preparation:

    • Immobilize the insect, for example, by placing it in a pipette tip with the head and antennae exposed.[3]

    • Mount the immobilized insect on a stage within a Faraday cage to minimize electrical noise.

  • Electrode Placement:

    • Prepare two glass capillary electrodes filled with saline solution or electrode gel, each containing an Ag/AgCl wire.

    • Under a microscope, carefully excise an antenna.

    • Place the base of the antenna in contact with the reference electrode.

    • Place the tip of the antenna in contact with the recording electrode. A small portion of the terminal segment of the antenna may be removed to ensure good electrical contact.[3]

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent like hexane.

    • Apply a known volume (e.g., 10 µL) of the odorant solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Allow the solvent to evaporate, leaving the odorant on the filter paper.

  • Stimulus Delivery and Recording:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • The Pasteur pipette containing the odorant is connected to a stimulus controller.

    • A puff of air is passed through the pipette, delivering the odorant into the continuous air stream directed at the antenna.

    • The resulting change in the potential difference between the two electrodes is amplified and recorded by the data acquisition system.

    • A control stimulus (solvent only) should be used to establish a baseline.

    • The EAG response is measured as the peak amplitude of the negative voltage deflection.[1][2]

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons in response to a specific volatile compound.

Materials:

  • Same as for EAG, with the addition of:

  • Sharpened tungsten electrodes or finer glass capillary electrodes

  • High-magnification microscope with vibration isolation table

Procedure:

  • Insect Preparation:

    • The insect is immobilized as described for EAG. The antenna needs to be securely positioned to prevent any movement.[4]

  • Electrode Placement:

    • A reference electrode (tungsten or glass capillary) is inserted into the insect's eye or another part of the body.[4]

    • The recording electrode, a sharpened tungsten wire, is carefully inserted at the base of a single olfactory sensillum on the antenna using a micromanipulator under high magnification.[3][5]

  • Stimulus Delivery and Recording:

    • The odor delivery system is the same as for EAG.

    • Upon stimulation with the odorant, the action potentials (spikes) generated by the OSN(s) within the sensillum are recorded.

    • The response is quantified by counting the number of spikes in a given time window after stimulus onset and subtracting the spontaneous firing rate.[6]

Olfactory Signaling Pathway

The perception of odorants in insects is a multi-step process that begins with the interaction of the odorant molecule with proteins in the sensillar lymph and culminates in the generation of an electrical signal.

  • Odorant Binding and Transport: Volatile molecules like this compound enter the sensillum through pores in the cuticle. Inside the sensillum lymph, they are bound by Odorant-Binding Proteins (OBPs). OBPs are thought to solubilize hydrophobic odorants and transport them to the olfactory receptors on the dendritic membrane of the OSNs.[7]

  • Receptor Activation: The odorant-OBP complex interacts with an Olfactory Receptor (OR). Insect ORs are heteromeric ligand-gated ion channels, typically composed of a variable, odorant-specific subunit (ORx) and a conserved co-receptor (Orco).[7]

  • Signal Transduction: Upon binding of the odorant, the OR complex undergoes a conformational change, opening a non-specific cation channel. This leads to an influx of cations (Na+, K+, and Ca2+) into the neuron, causing depolarization of the cell membrane. This depolarization generates a receptor potential. If the receptor potential reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing.[7]

Visualizations

Experimental Workflows

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis insect_prep Immobilize Insect placement Place Antenna on Electrodes insect_prep->placement electrode_prep Prepare Electrodes electrode_prep->placement odor_prep Prepare Odor Stimulus delivery Deliver Odor Puff odor_prep->delivery placement->delivery record Record Voltage Change delivery->record measure Measure Peak Amplitude record->measure compare Compare with Control measure->compare

Caption: Workflow for Electroantennography (EAG).

SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis insect_prep Immobilize Insect & Antenna placement Insert Electrodes (Sensillum & Reference) insect_prep->placement electrode_prep Prepare Microelectrodes electrode_prep->placement odor_prep Prepare Odor Stimulus delivery Deliver Odor Puff odor_prep->delivery placement->delivery record Record Action Potentials delivery->record count_spikes Spike Sorting & Counting record->count_spikes calc_rate Calculate Firing Rate count_spikes->calc_rate

Caption: Workflow for Single-Sensillum Recording (SSR).

Signaling Pathway

Olfactory_Signaling cluster_sensillum Sensillum cluster_brain Antennal Lobe odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binds or_complex Olfactory Receptor (ORx + Orco) obp->or_complex Transports to ion_channel Cation Channel (Opened) or_complex->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential depolarization->action_potential Triggers processing Signal Processing action_potential->processing Transmits to

Caption: Generalized insect olfactory signaling pathway.

Conclusion

The study of the olfactory perception of this compound and related unsaturated alcohols in insects is a burgeoning field with significant implications for the development of novel pest management strategies and for a fundamental understanding of neuroethology. While direct quantitative data for this compound remains to be broadly documented, the strong electrophysiological responses observed for its analog, trans-2-hexen-1-ol, in species like Athetis dissimilis, underscore the importance of this class of compounds in insect chemical communication. The detailed experimental protocols and the generalized signaling pathway provided in this guide offer a robust framework for researchers to further investigate the specific roles of these and other semiochemicals in mediating insect behavior. Future research should focus on identifying the specific olfactory receptors involved in the detection of these C9 alcohols and elucidating the downstream neural processing that leads to behavioral outputs.

References

An In-depth Technical Guide to trans-2-Nonen-1-ol: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unsaturated fatty alcohol, trans-2-Nonen-1-ol. It delves into the historical context of its discovery, its natural occurrence, and detailed methodologies for its synthesis and isolation. The document further explores the biochemical pathways leading to its formation in plants and presents its key physicochemical properties in a structured format. This guide is intended to be a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development, offering a consolidated source of technical information.

Introduction

This compound, a C9 unsaturated alcohol, is a molecule of significant interest in the fields of flavor and fragrance chemistry, as well as in the study of plant biochemistry and insect pheromones.[1][2] Its characteristic waxy, green, and melon-like aroma has led to its widespread use in the food and cosmetics industries.[3] Beyond its sensory properties, this compound is a naturally occurring volatile organic compound found in a variety of plants, most notably in cucumbers.[2] Understanding the discovery, synthesis, and biological formation of this compound is crucial for its application and for further research into its potential physiological roles.

History and Discovery

While a singular, definitive report detailing the first synthesis or isolation of this compound is not readily apparent in the historical literature, its discovery can be situated within the broader exploration of flavor volatiles in the early to mid-20th century. The pioneering work on related C9 unsaturated alcohols and aldehydes, such as the nonadienols, began in the 1930s with researchers like Ruzicka and Takei identifying these compounds in natural sources like violet leaves and cucumbers.[4]

The post-war era saw a surge in the chemical analysis of food components, driven by the development of new analytical techniques like gas chromatography.[5] The commercial production of similar aroma chemicals began to ramp up in the 1960s, and specialized companies like Bedoukian Research, founded in 1972, played a significant role in making a wide array of such compounds, including this compound, available for industrial and research purposes.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₈O[6]
Molecular Weight 142.24 g/mol [6]
CAS Number 31502-14-4[6]
Appearance Colorless to pale yellow liquid
Odor Waxy, green, melon, violet[3]
Boiling Point 105 °C at 12 mmHg
Density 0.835 - 0.845 g/mL at 25°C
Refractive Index 1.444 - 1.448 at 20°C[3]
Flash Point 101.67 °C[3]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils[7]

Synthesis and Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves the reduction of its corresponding aldehyde, trans-2-nonenal. A general two-step synthesis starting from 1-bromo-2-nonene is also reported.[2]

Experimental Protocol: Synthesis of this compound via Reduction of trans-2-Nonenal

This protocol is adapted from standard organic chemistry procedures for the reduction of α,β-unsaturated aldehydes.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-nonenal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Isolation from Natural Sources

This compound is a significant contributor to the characteristic aroma of cucumbers (Cucumis sativus). The following protocol outlines a general procedure for its isolation and identification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Isolation and Identification of this compound from Cucumber

Materials:

  • Fresh cucumbers

  • Saturated sodium chloride solution

  • Internal standard (e.g., octanal)

  • HS-SPME autosampler vials (20 mL) with PTFE-faced silicone septa

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Wash and chop fresh cucumbers into small pieces.

  • Homogenize a known weight of the cucumber tissue.

  • Transfer a measured amount of the homogenate into a 20 mL HS-SPME vial.

  • Add a saturated sodium chloride solution to inhibit enzymatic activity and increase the volatility of the analytes.

  • Add a known amount of an internal standard for quantitative analysis.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • Separate the volatile compounds on an appropriate GC column (e.g., DB-5MS).

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

Biochemical Pathway: The Lipoxygenase (LOX) Pathway

In plants, this compound is synthesized via the lipoxygenase (LOX) pathway, which is initiated by the oxidation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[8][9] This pathway is responsible for the production of a variety of volatile C6 and C9 compounds that contribute to the characteristic "green" aroma of many plants and are involved in plant defense mechanisms.[1][10]

The key steps in the formation of this compound are:

  • Lipase Activity: Lipases release polyunsaturated fatty acids (e.g., linoleic acid) from membrane lipids.[1]

  • 9-Lipoxygenase (9-LOX) Activity: The enzyme 9-lipoxygenase specifically oxygenates linoleic acid at the 9th carbon position, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).[8]

  • Hydroperoxide Lyase (HPL) Activity: Hydroperoxide lyase cleaves 9-HPOD to produce the C9 aldehyde, trans-2-nonenal.[1][9]

  • Alcohol Dehydrogenase (ADH) Activity: Finally, alcohol dehydrogenase reduces trans-2-nonenal to this compound.[8][11]

LOX_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Lipids (containing Linoleic Acid) Linoleic_Acid Linoleic Acid Membrane_Lipids->Linoleic_Acid Lipase 9-HPOD 9-Hydroperoxyoctadecadienoic Acid (9-HPOD) Linoleic_Acid->9-HPOD 9-Lipoxygenase (9-LOX) + O2 trans-2-Nonenal trans-2-Nonenal 9-HPOD->trans-2-Nonenal Hydroperoxide Lyase (HPL) This compound This compound trans-2-Nonenal->this compound Alcohol Dehydrogenase (ADH) + NADPH

Caption: Biosynthetic pathway of this compound in plants.

Conclusion

This compound is a fascinating molecule with a rich history intertwined with the development of flavor chemistry. Its synthesis, both chemically and biologically, is well-understood, providing a solid foundation for its continued use in various industries. The detailed experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers and professionals. Further investigation into the potential biological activities of this compound beyond its sensory properties may reveal novel applications in areas such as drug development and agriculture.

References

Toxicological Profile of trans-2-Nonen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

trans-2-Nonen-1-ol is a medium-chain primary alcohol.[3] Its key chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name (E)-non-2-en-1-ol[3]
Synonyms trans-2-Nonenol, (E)-2-Nonenol[4]
CAS Number 31502-14-4[5]
Molecular Formula C₉H₁₈O[3]
Molecular Weight 142.24 g/mol [3]
Appearance Colorless to almost colorless clear liquid[5]
Odor Waxy, green, fatty, with melon and cucumber notes[1][6]
Boiling Point 105 °C @ 12 mm Hg[3]
Density 0.835 - 0.845 g/cm³[3]
Solubility Insoluble in water; soluble in ethanol[3]

Toxicological Assessment

The toxicological evaluation of this compound encompasses assessments of acute toxicity, skin and eye irritation, and genotoxicity.

Acute Toxicity

Quantitative data on the acute oral and dermal toxicity (LD50 values) of this compound are not specified in the reviewed literature.[6][7] However, it is generally considered to be of low acute toxicity.[1]

Experimental Protocol: Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The study is typically conducted in a stepwise manner using a small number of animals (usually rats).

  • Dose Administration : A starting dose (e.g., 300 mg/kg body weight) of the test substance is administered by gavage to a single animal.

  • Observation : The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment : Based on the outcome, the dose for the next animal is adjusted up or down. If the first animal survives, a higher dose is given to the next animal. If it dies, a lower dose is used.

  • Endpoint : The test is concluded when the dose causing no mortality and the dose causing mortality are identified, or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).

Skin Irritation

Studies conducted according to OECD Guideline 404 have shown that substances with similar properties to this compound are not classified as skin irritants. One such study on a comparable substance reported a primary irritation score of "0.00".[8]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[9][10][11][12]

  • Test Animals : Young adult albino rabbits (New Zealand White) are typically used.[8]

  • Application : 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of shaved, intact skin on the back of the animal. The site is covered with a semi-occlusive dressing.[8]

  • Exposure : The duration of exposure is 4 hours.[8][10]

  • Observation : After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[8][11]

  • Scoring : The reactions are scored according to a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated to determine the irritation potential.[8]

G cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_classification Classification Animal Young Adult Albino Rabbit Shave Shave small area of skin Animal->Shave Apply Apply 0.5 mL of This compound Shave->Apply Cover Cover with semi-occlusive dressing Apply->Cover Expose 4-hour exposure Cover->Expose Remove Remove dressing Expose->Remove Observe Observe at 1, 24, 48, 72 hours (and up to 14 days) Remove->Observe Score Score for Erythema & Edema Observe->Score Result Classification based on scores (Non-irritant, Mild, etc.) Score->Result

Diagram 1: Experimental workflow for an acute dermal irritation study (OECD 404).
Eye Irritation

This compound is considered to be a mild eye irritant.[1] A study on a similar substance following OECD Guideline 405 resulted in a classification of "minimally irritating," with a highest total mean score of 7.3.[13] Ocular responses were resolved by day 8.[13]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.[14][15][16][17]

  • Test Animals : Albino rabbits are the recommended species.[13]

  • Administration : A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

  • Anesthesia : Local (ocular) anesthesia may be used prior to instillation to minimize pain.[13]

  • Observation : The eyes are examined for reactions in the cornea (opacity), iris, and conjunctiva (redness, chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days.[13][17]

  • Scoring : Lesions are scored based on a standardized system. The mean scores for each observation point are used to classify the irritation potential.[13]

G cluster_prep Preparation cluster_instillation Instillation cluster_observation Observation & Scoring cluster_classification Classification Animal Albino Rabbit Anesthesia Administer local anesthesia Animal->Anesthesia Instill Instill 0.1 mL of This compound into conjunctival sac Anesthesia->Instill Observe Examine eyes at 1, 24, 48, 72 hours (and up to 21 days) Instill->Observe Control Untreated eye serves as control Score Score lesions of cornea, iris, conjunctiva Observe->Score Result Classification based on scores (e.g., Minimally Irritating) Score->Result

Diagram 2: Experimental workflow for an acute eye irritation study (OECD 405).
Genotoxicity

This compound is not considered to be genotoxic. Genotoxicity studies, including the Ames test and in vitro micronucleus assay, on similar substances have yielded negative results.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test Strains : Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

  • Exposure : The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • Incubation : The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow.

  • Endpoint : The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Cell Cultures : Human lymphocytes or established cell lines (e.g., CHO, TK6) are used.

  • Treatment : The cells are treated with the test substance at several concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block : Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.

  • Harvest and Staining : Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Analysis : The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of daughter cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Repeated-Dose Toxicity

Specific data from subchronic (e.g., 90-day) oral toxicity studies for this compound, which would establish a No-Observed-Adverse-Effect Level (NOAEL), are not available in the reviewed literature.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals : Typically, rats are used.

  • Dose Groups : At least three dose levels and a control group are included.

  • Administration : The test substance is administered orally (e.g., by gavage) daily for 90 days.

  • Observations : Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology : At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology : All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.

  • Endpoint : The NOAEL is determined as the highest dose at which no adverse treatment-related effects are observed.[18][19][20]

Reproductive and Developmental Toxicity

There is no specific data available from reproductive and developmental toxicity screening tests for this compound.[6]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.[21]

  • Test Animals : Rats are commonly used.

  • Treatment Period : Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.

  • Endpoints :

    • Parental Animals : Clinical observations, body weight, food consumption, mating and fertility indices, and organ weights are recorded.

    • Offspring : The number of live and dead pups, pup weight, and general physical condition are assessed.

Metabolism and Toxicokinetics

The specific metabolic pathway of this compound has not been fully elucidated. However, based on the metabolism of structurally related α,β-unsaturated aldehydes and alcohols, a probable metabolic route can be proposed.[22][23] The primary routes of metabolism are likely oxidation and conjugation with glutathione (B108866).

  • Oxidation : The primary alcohol group of this compound can be oxidized by alcohol dehydrogenase to form the corresponding aldehyde, trans-2-nonenal. This aldehyde can be further oxidized by aldehyde dehydrogenase to trans-2-nonenoic acid.

  • Glutathione Conjugation : The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway.

  • Further Metabolism : The resulting acid and conjugates can be further metabolized and subsequently excreted.

G cluster_oxidation Oxidation Pathway cluster_conjugation Conjugation Pathway cluster_excretion Further Metabolism & Excretion T2N1O This compound T2NA trans-2-Nonenal T2N1O->T2NA Alcohol Dehydrogenase GSH_Conj Glutathione Conjugate T2N1O->GSH_Conj Glutathione S-Transferase (GST) T2NAcid trans-2-Nonenoic Acid T2NA->T2NAcid Aldehyde Dehydrogenase Excretion Excretion T2NAcid->Excretion GSH_Conj->Excretion

Diagram 3: Proposed metabolic pathway for this compound.

Conclusion

This compound is a flavoring and fragrance ingredient with a low order of acute toxicity. It is not a skin irritant and is classified as minimally irritating to the eyes. The available data suggests that it is not genotoxic. While specific quantitative data for repeated-dose and reproductive toxicity are lacking, the established use of this substance in consumer products without significant adverse reports, coupled with the negative findings in genotoxicity assays, supports its continued safe use at current levels of exposure. The likely metabolic pathways involve efficient detoxification through oxidation and glutathione conjugation. This technical guide provides a framework for understanding the toxicological profile of this compound and outlines the standard methodologies for its safety assessment.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is an unsaturated fatty alcohol that is a significant component in the flavor and fragrance industry, prized for its characteristic green, melon, and violet-like aroma.[1] It is found naturally in a variety of plants and foods, including cucumbers, melons, and roasted peanuts.[2] Beyond its sensory applications, its chemical structure, featuring a primary alcohol and a trans-double bond, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and quality control, aimed at professionals in research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application, formulation, and synthesis. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₈O[3]
Molecular Weight 142.24 g/mol [3]
Appearance Colorless to almost colorless clear liquid[3]
Odor Fatty, violet, green, melon[1][4]
Boiling Point 103-105 °C at 12 mmHg[3][5]
Density 0.850 g/mL[3][5]
Refractive Index 1.450[3][5]
Solubility Insoluble in water; soluble in ethanol (B145695)[4]
Flash Point 102 °C (215.6 °F)[2]
pKa (Predicted) 14.49 ± 0.10[4]
logP (Predicted) 3.18[4]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 1-bromo-2-nonene.[2][3]

Step 1: Synthesis of trans-2-Nonenyl Acetate (B1210297)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-2-nonene and a slight excess of acetic anhydride (B1165640) in a solution of acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-2-nonenyl acetate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude trans-2-nonenyl acetate in a suitable solvent, such as a mixture of ethanol and water, in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Conditions: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to the solution. Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it. If an acid catalyst was used, neutralize with a base like sodium bicarbonate. If a base catalyst was used, neutralize with a dilute acid like hydrochloric acid.

  • Extraction: Extract the product with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Determination of Physicochemical Properties

Boiling Point:

The boiling point can be determined using a micro-boiling point apparatus. A small amount of the sample is placed in a capillary tube, which is then heated in a controlled manner. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to be drawn back into the tube, is recorded as the boiling point at the measured atmospheric pressure.

Density:

The density of the liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

Refractive Index:

An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs. The refractive index is read directly from the calibrated scale. The measurement is temperature-dependent and is typically reported at 20°C.

Solubility:

To determine solubility, a small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol). The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Flash Point:

The flash point is determined using a closed-cup tester. The sample is heated at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

logP (Octanol-Water Partition Coefficient):

The octanol-water partition coefficient can be estimated using High-Performance Liquid Chromatography (HPLC). The retention time of the compound on a reverse-phase column is measured and compared to the retention times of a series of standards with known logP values. A calibration curve is used to determine the logP of the sample.

Mandatory Visualizations

Synthesis and Quality Control Workflow for this compound

The following diagram illustrates a logical workflow for the synthesis and subsequent quality control analysis of this compound.

G Synthesis and Quality Control Workflow for this compound cluster_synthesis Synthesis cluster_qc Quality Control cluster_tests Physicochemical Tests cluster_spectroscopy Spectroscopic Analysis start Starting Materials: 1-bromo-2-nonene, acetic anhydride step1 Step 1: Acetylation (Formation of trans-2-nonenyl acetate) start->step1 step2 Step 2: Hydrolysis (Formation of crude this compound) step1->step2 purification Purification (Vacuum Distillation) step2->purification sampling Sampling of Purified Product purification->sampling physchem_tests Physicochemical Analysis sampling->physchem_tests spec_analysis Spectroscopic Analysis sampling->spec_analysis pass Product Passes QC physchem_tests->pass Meets Specifications fail Product Fails QC (Re-purify or Reject) physchem_tests->fail Does Not Meet Specifications boiling_point Boiling Point physchem_tests->boiling_point density Density physchem_tests->density refractive_index Refractive Index physchem_tests->refractive_index solubility Solubility physchem_tests->solubility flash_point Flash Point physchem_tests->flash_point spec_analysis->pass Confirms Structure and Purity spec_analysis->fail Incorrect Structure or Impurities Present gcms GC-MS (Purity) spec_analysis->gcms nmr NMR (Structure) spec_analysis->nmr

Caption: Synthesis and quality control workflow for this compound.

References

Methodological & Application

Synthesis of trans-2-Nonen-1-ol for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Nonen-1-ol is a key intermediate and building block in the synthesis of various fine chemicals, pharmaceuticals, and flavor and fragrance compounds. Its specific stereochemistry and functional groups make it a valuable synthon for researchers in organic chemistry and drug development. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field. The following sections outline three distinct and reliable methods for its preparation: the stereoselective reduction of 2-nonyn-1-ol, the Wittig olefination of heptanal (B48729), and the Julia-Kocienski olefination of heptanal.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and effective routes involve the formation of the trans-double bond with high stereoselectivity. This can be achieved by:

  • Reduction of an Alkyne: Starting from a C9 alkyne, the triple bond can be selectively reduced to a trans-double bond.

  • Carbon-Carbon Double Bond Formation Reactions: Olefination reactions, such as the Wittig reaction and the Julia-Kocienski olefination, provide powerful tools to construct the C=C bond with the desired trans-stereochemistry from smaller carbonyl and organophosphorus or organosulfur precursors.

The choice of method may depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.

Data Presentation: Comparison of Synthetic Methods

Method Starting Materials Key Reagents Typical Yield (%) Stereoselectivity (trans:cis) Key Advantages Key Disadvantages
Reduction of 2-Nonyn-1-ol 2-Nonyn-1-olLithium aluminum hydride (LiAlH₄) or Sodium in liquid ammonia (B1221849) (Na/NH₃)85-95%>98:2High yield and excellent stereoselectivity.Handling of pyrophoric LiAlH₄ or cryogenic liquid ammonia requires specialized equipment and safety precautions.
Wittig Olefination Heptanal, (Hydroxymethyl)triphenylphosphonium saltn-Butyllithium (n-BuLi), Triphenylphosphine (B44618)60-80%>95:5 (with stabilized ylides or Schlosser modification)Well-established and versatile reaction.Removal of triphenylphosphine oxide byproduct can be challenging. Stereoselectivity can be sensitive to reaction conditions and ylide stability.
Julia-Kocienski Olefination Heptanal, 1-(Phenylsulfonyl)propan-2-ol derivativePotassium bis(trimethylsilyl)amide (KHMDS)70-90%>98:2High stereoselectivity for the trans-isomer. Byproducts are generally water-soluble, facilitating purification.Requires the synthesis of a specific sulfone reagent.

Experimental Protocols

Method 1: Stereoselective Reduction of 2-Nonyn-1-ol

This method provides a high-yield and highly stereoselective route to this compound through the reduction of the corresponding alkynol.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (0.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C (ice bath).

  • Addition of Alkyne: Dissolve 2-nonyn-1-ol (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again water (Fieser workup).

  • Work-up: Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Method 2: Wittig Olefination of Heptanal

The Wittig reaction is a classic method for alkene synthesis. To favor the formation of the trans-isomer, a stabilized ylide or the Schlosser modification is typically employed. This protocol describes a general approach.

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (hydroxymethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi) (2.2 eq., as a solution in hexanes) dropwise. Stir the resulting deep red solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Addition of Aldehyde: Cool the ylide solution back to -78 °C and add a solution of heptanal (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alcohol and triphenylphosphine oxide. The latter can be largely removed by precipitation from a cold mixture of ether and hexane. Further purification is achieved by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method 3: Julia-Kocienski Olefination of Heptanal

This modified Julia olefination provides excellent stereoselectivity for the trans-alkene and offers a more straightforward purification compared to the traditional Wittig reaction.

Protocol:

  • Preparation of the Sulfone: Synthesize the required 1-phenyl-1H-tetrazol-5-yl (PT) sulfone by reacting 1-bromoethane with 1-phenyl-1H-tetrazole-5-thiol followed by oxidation.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ethyl-PT-sulfone (1.2 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq., as a solution in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Addition of Aldehyde: Add a solution of heptanal (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow Diagrams

Caption: Workflow for the synthesis of this compound via reduction.

Synthesis_Method_2 start1 Heptanal step2 Wittig Reaction start1->step2 start2 (Hydroxymethyl)triphenyl- phosphonium bromide step1 Ylide Formation start2->step1 reagent1 n-BuLi in THF reagent1->step1 step1->step2 workup Quench & Work-up step2->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Wittig olefination.

Caption: Workflow for the synthesis of this compound via Julia-Kocienski olefination.

Application Notes and Protocols for the Use of trans-2-Nonen-1-ol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-2-nonen-1-ol (B1238338) as a standard in analytical chemistry. This document includes its physicochemical properties, recommended analytical protocols, and a summary of its limitedly explored biological context, making it a valuable resource for professionals in quality control, flavor and fragrance analysis, and early-stage drug discovery research.

This compound is a medium-chain unsaturated fatty alcohol recognized for its characteristic fresh, green, and melon-like aroma.[1] It is a naturally occurring volatile compound found in a variety of fruits, vegetables, and other food products.[2] In analytical chemistry, its defined properties make it suitable for use as a standard for the identification and quantification of volatile organic compounds in various matrices.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standard solutions and the optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 31502-14-4[2][3]
Molecular Formula C₉H₁₈O[2][3]
Molecular Weight 142.24 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[2]
Odor Fatty, violet, waxy green, melon[2]
Boiling Point 105 °C at 12 mmHg[2][3]
Density 0.835 - 0.845 g/mL at 25 °C[3]
Refractive Index 1.444 - 1.448 at 20 °C[3]
Solubility Insoluble in water; soluble in ethanol[3]
Purity (typical) ≥93% (GC)[1]

Storage and Handling: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[2] Standard solutions should be prepared fresh and stored at low temperatures to maintain their integrity.

Application: Quantification of Volatile Compounds in Fruit Juice by HS-SPME-GC-MS

This section outlines a protocol for the use of this compound as an external standard for the quantification of volatile organic compounds (VOCs) in a fruit juice matrix. The methodology is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5][6]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of high-purity (≥96%) this compound and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation:

  • Centrifuge the fruit juice sample to remove any pulp or suspended solids.

  • In a 20 mL headspace vial, combine 5 mL of the clarified fruit juice with 1 g of sodium chloride (to increase the ionic strength and promote the release of volatiles).

  • If an internal standard is used, add a known amount of the internal standard solution to the vial.

3. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[4]

  • Equilibration: Incubate the sample vial at 50°C for 15 minutes to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 50°C.

4. GC-MS Analysis:

  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 minutes).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Data Analysis and Quantification:

  • Calibration Curve: Inject the working standard solutions under the same HS-SPME-GC-MS conditions to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantification: Identify and integrate the peak corresponding to this compound in the sample chromatogram. Determine the concentration of the analyte in the fruit juice sample using the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a thorough validation. The key validation parameters are summarized in Table 2, based on established guidelines.[7]

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% in spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like temperature, flow rate, etc.

Relevance for Drug Development Professionals

While this compound is primarily used in the flavor and fragrance industries, understanding the biological activities of related unsaturated alcohols can provide context for drug development. Unsaturated alcohols as a class exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[8] The specific activity is often dependent on the carbon chain length and the position of the double bond.[8]

It is important to note that much of the research on the biological effects of C9 unsaturated compounds has focused on the aldehyde trans-2-nonenal, which is a product of lipid peroxidation and has been shown to have cytotoxic and genotoxic effects on various cell lines.[9][10] The metabolic pathways of related compounds, such as trans,trans-2,4-decadienal (B140250), have been investigated, revealing oxidation to carboxylic acids and conjugation with glutathione (B108866) as key biotransformation routes.[11][12]

Currently, there is a lack of specific studies on the pharmacological activities and signaling pathways directly modulated by this compound. However, its structural similarity to biologically active molecules suggests that it could be a subject of interest in preliminary screenings for novel therapeutic agents. Its use as a well-characterized analytical standard is the first step in enabling its accurate quantification in biological matrices for such exploratory studies.

Visualizations

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Standard This compound Standard StockSolution Primary Stock Solution (1000 µg/mL in MeOH) Standard->StockSolution WorkingStandards Working Standards (0.1-10 µg/mL) StockSolution->WorkingStandards Calibration Calibration Curve Generation WorkingStandards->Calibration Sample Fruit Juice Sample ClarifiedSample Clarified Juice Sample->ClarifiedSample Vial Headspace Vial with Juice and NaCl ClarifiedSample->Vial HS_SPME HS-SPME Extraction (50°C, 30 min) Vial->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification of Analyte GC_MS->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of volatile compounds using this compound as an external standard.

logical_relationship cluster_standard Standard Properties cluster_method Analytical Method cluster_validation Validation Parameters cluster_application Application Purity High Purity (≥96%) GC_MS GC-MS Purity->GC_MS HPLC HPLC Purity->HPLC Stability Chemical Stability Stability->GC_MS Stability->HPLC Properties Known Physicochemical Properties Properties->GC_MS Properties->HPLC Linearity Linearity GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision LOD_LOQ LOD/LOQ GC_MS->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ Quantification Reliable Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification

Caption: Logical relationship for the use of a chemical as an analytical standard.

References

Application of trans-2-Nonen-1-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonen-1-ol is a C9 unsaturated fatty alcohol that is a significant contributor to the flavor and fragrance profiles of a wide variety of natural products. It is found in cucumbers, melons, roasted peanuts, and fish, imparting characteristic fresh, green, waxy, and fatty notes.[1] In the flavor and fragrance industry, it is a valuable ingredient used to create realistic and refreshing top notes in a range of consumer products.[1] Its unique sensory properties also make it a subject of interest for research into taste and smell perception, particularly in the context of "fatty" or "oleogustus" sensations.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound. It covers its sensory properties, applications, and methodologies for its analysis and evaluation.

Sensory Properties and Quantitative Data

This compound is characterized by a complex sensory profile that is highly dependent on its concentration and the matrix in which it is presented. Its primary odor descriptors include waxy, green, violet, and melon, with fatty and tallow-like nuances.[2][3] The taste is described as green, fatty, and melon-like, with notes of chicken fat and lard at higher concentrations.[2][3]

Table 1: Organoleptic Properties of this compound
PropertyDescriptionSource
Odor Type Green, waxy, fatty, melon, violet, sweet, vegetable[2][3]
Odor Strength Medium[2]
Substantivity on Blotter > 8 hours at 100%[2]
Taste Profile (at 10 ppm) Green, fatty, melon, with a chicken fat and lard nuance[2][3]
Aroma Detection Threshold (in air) 130 ppb[4]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 31502-14-4[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 103 - 105 °C at 12 mmHg[5]
Refractive Index 1.444 - 1.450[2][5]
Specific Gravity 0.835 - 0.850 @ 25°C[2]
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and most organic solvents[6]
Flash Point 215 °F (101.67 °C)[2]

Applications in Flavor and Fragrance Research

The unique sensory profile of this compound makes it a versatile ingredient in various applications.

Flavor Applications

In the flavor industry, this compound is used to impart authentic green, melon, and cucumber notes to a variety of products.[1]

  • Beverages: It can be used to add a fresh, natural twist to tea-based drinks, vegetable juices, and certain liqueurs.[6]

  • Savory Products: It enhances the flavor of savory snacks, sauces, and dressings by providing a fresh, green, and sometimes fatty character.[1]

  • Dairy Products: In dairy applications, it can contribute to melon and cucumber flavor profiles.[1]

  • Fruit Flavors: It can also be used to add freshness to pear, apple, and other fruit flavors.[2]

Table 3: Recommended Usage Levels of this compound in Food Products
Food CategoryAverage Maximum PPMSource
Baked Goods0.20[2]
Nonalcoholic Beverages0.15[2]
Fragrance Applications

In the fragrance industry, this compound is utilized for its fresh, green, and waxy notes, particularly in fine fragrances and cosmetic products with a natural or vegetable theme.[1][6] It is often used in applications where its corresponding aldehyde, trans-2-nonenal, may be unstable due to pH extremes or high surface area exposure.[6]

  • Fine Fragrances: It is used to introduce cucumber and melon notes.[6]

  • Cosmetics and Personal Care: Its fresh, green aroma is popular in soaps, lotions, and other skincare products.[1][5]

  • Air Care: It is used in air fresheners and other home fragrance products to create a fresh and clean scent profile.[1]

Experimental Protocols

The following are detailed protocols for key experiments in the research and application of this compound.

Sensory Evaluation Protocol for Green-Fatty Aroma Compounds

This protocol outlines a method for the descriptive sensory analysis of this compound.

Objective: To quantitatively describe the sensory attributes of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene (B89431) glycol, diethyl phthalate)

  • Glass sniffing jars with lids

  • Olfactory blotters (fragrance testing strips)

  • Sensory evaluation booths with controlled lighting and air circulation

  • Computerized data collection system or paper ballots

  • Deionized water and unsalted crackers for palate cleansing

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Conduct training sessions to familiarize panelists with the sensory attributes associated with green and fatty aromas. Use reference standards for terms like "green," "waxy," "fatty," "melon," and "cucumber."

Sample Preparation:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01% w/w).

  • For orthonasal evaluation, dip olfactory blotters into the solutions and place them in labeled sniffing jars. Allow the solvent to evaporate for a consistent period before evaluation.

  • For retronasal evaluation (taste), prepare solutions in a neutral base (e.g., sugar water for flavor applications).

Evaluation Procedure:

  • Panelists are seated in individual sensory booths.

  • Samples are presented in a randomized and balanced order to avoid bias.

  • Panelists are instructed to sniff the blotters (orthonasal) or taste the solutions (retronasal).

  • Panelists rate the intensity of pre-defined sensory attributes (e.g., green, waxy, fatty, melon, cucumber, overall aroma intensity) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Panelists cleanse their palate with water and crackers between samples.

Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between different concentrations of this compound.

  • Generate spider web plots or bar charts to visualize the sensory profile.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in a Beverage Matrix

This protocol provides a method for the quantification of this compound in a liquid matrix.

Objective: To determine the concentration of this compound in a beverage sample.

Materials and Equipment:

  • Headspace autosampler

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for flavor analysis (e.g., DB-WAX, HP-5MS)

  • 20 mL headspace vials with magnetic crimp caps (B75204) and septa

  • This compound standard

  • Internal standard (e.g., 2-octanol)

  • Sodium chloride

  • The beverage matrix to be analyzed

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1 g of sodium chloride to increase the volatility of the analyte.

    • Immediately seal the vial with a crimp cap.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking the beverage matrix with known concentrations of this compound.

    • Treat the calibration standards in the same way as the samples (add internal standard and NaCl).

  • Headspace GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 60-80°C

      • Incubation Time: 15-30 minutes

      • Syringe Temperature: 85°C

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the analyte by creating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the standards.

    • Calculate the concentration of this compound in the unknown sample.

Accelerated Stability Testing Protocol

This protocol describes a method to assess the stability of this compound in a fragrance or flavor formulation under accelerated conditions.

Objective: To predict the long-term stability of this compound in a product by subjecting it to elevated stress conditions.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • UV light cabinet

  • Product formulation containing this compound

  • Control sample of the fresh product

  • Analytical instrumentation for quantification (e.g., GC-MS)

  • Sensory evaluation panel

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the product formulation. Package the product in its final intended packaging.

  • Storage Conditions:

    • Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C) and controlled humidity.

    • Light Exposure: Expose samples to controlled UV and visible light in a light cabinet.

    • Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and thawing to room temperature.

    • Control: Store control samples under standard conditions (e.g., 25°C, 60% RH).

  • Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • Evaluation Parameters:

    • Chemical Analysis: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS) to determine any degradation.

    • Physical Properties: Observe any changes in color, clarity, viscosity, and phase separation.

    • Sensory Evaluation: Conduct sensory analysis to detect any changes in the odor and/or taste profile of the product.

Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Model the degradation kinetics to predict the shelf-life of the product.

  • Statistically analyze the sensory data to identify any significant changes in the perceived aroma and taste.

Signaling Pathways and Mechanisms of Perception

The perception of this compound involves complex signaling pathways in the olfactory and gustatory systems. While the specific receptors for this molecule have not been definitively identified, the general mechanisms of olfaction and the emerging understanding of fat taste provide a framework for its perception.

Olfactory Signaling Pathway

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction cascade.

Putative Gustatory Pathway for Fatty Taste (Oleogustus)

The "fatty" taste of this compound may be perceived through receptors involved in fat taste perception. While this is an active area of research, several candidate receptors and pathways have been proposed.

Fat_Taste_Pathway cluster_TRC Taste Receptor Cell (TRC) Fatty_Acid This compound (as a fatty compound) CD36 CD36 Receptor Fatty_Acid->CD36 Binds GPR120 GPR120 (GPCR) Fatty_Acid->GPR120 Binds Signaling_Cascade Intracellular Signaling (e.g., Ca²⁺ release) CD36->Signaling_Cascade Initiates GPR120->Signaling_Cascade Initiates Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release Gustatory_Nerve Signal to Gustatory Nerve Neurotransmitter_Release->Gustatory_Nerve

Caption: Putative signaling pathway for fatty taste perception.

Conclusion

This compound is a key aroma chemical with significant potential in flavor and fragrance research and development. Its distinct sensory profile allows for the creation of authentic and appealing consumer products. The protocols and data presented in this document provide a foundation for researchers to effectively utilize and study this compound. Further research is warranted to fully elucidate its specific interactions with sensory receptors and its behavior in complex food and fragrance matrices.

References

Application Notes and Protocols for Electroantennography (EAG) using trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trans-2-Nonen-1-ol in electroantennography (EAG) studies. The following sections detail the necessary equipment, step-by-step experimental protocols, and expected quantitative data based on existing research with structurally similar compounds. This document is intended to serve as a practical resource for investigating the olfactory responses of insects to this specific volatile organic compound.

Introduction to Electroantennography

Electroantennography (EAG) is a technique used to measure the summated electrical response of an insect's antenna to an olfactory stimulus. It provides a rapid and effective method for screening the activity of volatile compounds, such as this compound, on the olfactory receptor neurons of a target insect species. The resulting EAG response, measured in millivolts (mV), is indicative of the degree of antennal stimulation and can be used to assess the potency of a given odorant.

Quantitative Data Overview

While specific EAG data for this compound is not extensively published, data from structurally related C9 alcohols and other unsaturated alcohols provide a strong basis for expected responses. The following tables summarize quantitative data from EAG studies on compounds with similar chemical features.

Table 1: EAG Responses of Various Insect Species to Alcohols and Aldehydes

Insect SpeciesCompoundConcentrationMean EAG Response (mV ± SE)Reference
Athetis dissimilis (Male)trans-2-Hexen-1-olNot Specified1.27 ± 0.18[1]
Athetis dissimilis (Male)cis-3-Hexen-1-olNot Specified1.30 ± 0.10[1]
Athetis dissimilis (Female)trans-2-Hexen-1-olNot Specified0.44 ± 0.04[1]
Helicoverpa zea (Male)1-Nonanol10 µg~0.5[2][3]
Heliothis virescens (Male)1-Nonanol10 µg~0.4[2][3]
Ostrinia nubilalis (Male)1-Nonanol10 µg~0.3[2][3]
Microplitis croceipes (Female)1-Nonanol10 µg~0.2[2][3]

Table 2: Example Dose-Response Data for a Plant Volatile in a Coleopteran Species

CompoundConcentration (µg/µL)Normalized EAG Response (%)
Hexanal0.0120
0.145
175
10100
10090
20085

Note: This table is illustrative and based on typical dose-response curves observed in EAG studies. The specific response to this compound will need to be determined empirically.

Experimental Protocols

This section provides a detailed methodology for conducting EAG experiments with this compound.

Materials and Equipment
  • Insect Subjects: Healthy, adult insects of the target species (e.g., moths, beetles). Age and mating status should be controlled and recorded.

  • This compound: High purity standard.

  • Solvent: Hexane or paraffin (B1166041) oil (redistilled, high purity).

  • EAG System:

    • High-impedance DC amplifier

    • Recording and reference electrodes (Ag/AgCl wires in glass capillaries)

    • Electrode holder and micromanipulators

    • Air stimulus controller for precise puff delivery

    • Data acquisition system (e.g., IDAC-2) and analysis software

  • Stimulus Delivery System:

    • Purified, humidified air source

    • Flowmeter

    • Pasteur pipettes and filter paper strips

  • Microscope: Stereomicroscope for insect preparation and electrode placement.

  • Faraday Cage: To shield the setup from electrical noise.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

  • Serial Dilutions: Create a series of dilutions from the stock solution to generate a dose-response curve. Typical concentrations for EAG screening range from 0.01 µg/µL to 100 µg/µL.

  • Stimulus Cartridges: Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper. Allow the solvent to evaporate for a few seconds, then insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with solvent only.

Insect Preparation
  • Immobilization: Anesthetize the insect by chilling it on ice or with CO₂.

  • Mounting: Carefully mount the insect in a holder (e.g., a modified pipette tip) to expose the head and antennae while restraining body movement. Use dental wax or a similar material to fix the head in place.

  • Antennae Positioning: Position the mounted insect under the stereomicroscope.

Electrode Placement and Recording
  • Reference Electrode: Insert the reference electrode into the insect's head or an eye.

  • Recording Electrode: Place the tip of the recording electrode in contact with the distal end of one antenna. A small amount of conductive gel can be used to ensure a good connection.

  • Acclimatization: Allow the antennal preparation to stabilize for a few minutes within a continuous stream of purified, humidified air.

Stimulus Delivery and Data Acquisition
  • Airflow: Maintain a constant flow of clean, humidified air over the antenna.

  • Stimulus Puff: Insert the tip of the stimulus pipette (containing the odorant-laden filter paper) into a port in the air delivery tube. Deliver a short puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant into the airstream.

  • Recording: Record the resulting electrical potential change from the antenna. The peak amplitude of the depolarization is the EAG response.

  • Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent antennal adaptation.

  • Controls: Present the solvent control periodically to ensure the antenna is not responding to the solvent. A standard reference compound should also be tested to monitor the stability of the preparation.

Data Analysis
  • Measurement: Measure the peak amplitude (in mV) of the negative deflection for each EAG response.

  • Normalization: To account for potential decreases in antennal sensitivity over time, normalize the responses to a standard reference compound presented at the beginning and end of each recording session. The normalized response can be calculated as: (Response to test compound / Response to standard) x 100%.

  • Dose-Response Curve: Plot the mean normalized EAG responses against the logarithm of the this compound concentration to generate a dose-response curve.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated upon the binding of an odorant molecule, such as this compound, to an olfactory receptor on the dendritic membrane of an olfactory sensory neuron. Insects primarily utilize two families of receptors for olfaction: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). Both pathways can be involved in the detection of alcohols and aldehydes.

G cluster_Sensillum Sensillum Lymph cluster_Dendrite Dendritic Membrane of Olfactory Sensory Neuron cluster_OR_pathway OR Pathway cluster_IR_pathway IR Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (ORx) OBP->OR Transport & Release IR Ionotropic Receptor (IRx) OBP->IR Transport & Release G_protein G-protein OR->G_protein Activation Orco Orco (Co-receptor) Depolarization Membrane Depolarization Orco->Depolarization Ion Influx (Ca²⁺, Na⁺) AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production cAMP->Orco Gating IRco IR Co-receptor IRco->Depolarization Direct Ion Channel Gating (Na⁺, K⁺, Ca²⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathways for odorant detection.

EAG Experimental Workflow

The following diagram outlines the logical flow of an electroantennography experiment, from preparation to data analysis.

G cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A Prepare this compound Serial Dilutions E Deliver Odorant Stimulus (Puff) A->E B Immobilize and Mount Insect Subject D Place Electrodes on Insect Antenna B->D C Prepare Electrodes and EAG Setup C->D D->E F Record EAG Signal E->F G Measure Peak Amplitude of Response (mV) F->G H Normalize Data Against Standard Control G->H I Generate Dose-Response Curve H->I

Caption: Experimental workflow for electroantennography (EAG) recordings.

References

Field-Testing trans-2-Nonen-1-ol as an Insect Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Nonen-1-ol is a volatile organic compound and a medium-chain unsaturated fatty alcohol. It is recognized for its fresh, green-melon, and cucumber-like aroma and is found in various natural sources, including cucumbers, fish, and roasted peanuts.[1] In the field of chemical ecology, this compound has been identified as a pheromone component in certain insect species and as a constituent of some floral scents, suggesting its potential as a selective insect attractant for use in monitoring and pest management strategies. This document provides detailed application notes and protocols for the field-testing of this compound as an insect attractant, with a primary focus on its documented efficacy for attracting specific species of chafer beetles.

Target Insect Species

Field studies have demonstrated that this compound is a potent attractant for males of the following scarab beetle species:

  • Vine Chafer (Anomala vitis) : A pest of vineyards and orchards.

  • Margined Vine Chafer (Anomala dubia) : Also a pest in vineyards and orchards.

  • Japanese Beetle (Anomala albopilosa) : A significant pest of various crops.[2]

Traps baited with this compound have been shown to capture large numbers of males of both Anomala vitis and Anomala dubia.[3] It is also a known pheromone component for Anomala albopilosa.[2]

Quantitative Data from Field Studies

The following table summarizes the available quantitative data from field trials testing the efficacy of this compound as an attractant for Anomala species.

Target SpeciesLure Dosage (mg)Mean Trap CatchControl Trap CatchLocationSource
Anomala vitis & Anomala dubia10Highest Catch RecordedNot specifiedHungaryTóth et al., 1994

Note: The original 1994 study by Tóth et al. indicated that the 10 mg dosage of this compound resulted in the highest trap captures among the dosages tested.[3][4] Detailed catch numbers were not available in the accessed literature.

Experimental Protocols

This section provides detailed methodologies for conducting field trials to evaluate the efficacy of this compound as an insect attractant.

Protocol 1: Field Screening of this compound for Attracting Anomala Chafers

Objective: To determine the attractiveness of this compound to local populations of Anomala vitis and Anomala dubia.

Materials:

  • This compound (≥95% purity)

  • Rubber septa or other suitable dispensers

  • Hexane (for dilution)

  • Modified funnel traps (e.g., CSALOMON® VARb3 type)[5]

  • Collection containers for traps

  • Stakes or hangers for trap placement

  • GPS device for marking trap locations

  • Data collection sheets or electronic device

Lure Preparation:

  • Prepare different dosages of this compound. A dosage test with 1 mg, 3 mg, and 10 mg per dispenser is recommended based on previous findings.[3]

  • For each dosage, dissolve the required amount of this compound in a suitable solvent like hexane.

  • Apply the solution to the rubber septa and allow the solvent to evaporate completely in a fume hood.

  • Prepare control dispensers treated only with hexane.

Experimental Design and Field Setup:

  • Select a suitable field site, such as a vineyard or orchard, with a known or suspected population of Anomala vitis or Anomala dubia.

  • Establish a grid of traps with a minimum distance of 20-30 meters between traps to avoid interference.

  • Employ a randomized complete block design, with each block containing one trap for each dosage and a control trap.

  • Hang the traps from tree branches or stakes at a height of 1-1.5 meters above the ground.

Data Collection and Analysis:

  • Empty the traps and count the number of captured male Anomala vitis and Anomala dubia every 2-3 days.

  • Continue the experiment for the duration of the flight period of the target species (typically several weeks).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean trap catches for each dosage and the control.

Protocol 2: Mass Trapping for Population Suppression using Perimeter Trapping

Objective: To reduce the population and subsequent damage caused by Anomala chafers in a high-value crop area using this compound baited traps.

Materials:

  • High-capacity funnel traps

  • Lures containing the most effective dosage of this compound (e.g., 10 mg)

  • Stakes for trap placement

Experimental Workflow:

G cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution and Monitoring cluster_analysis Phase 3: Data Analysis and Evaluation start Identify Target Area (e.g., Orchard Perimeter) traps Deploy Traps in a Double Line Around the Perimeter start->traps spacing Set Trap Spacing (10-15 meters apart) traps->spacing monitor Monitor Traps Weekly spacing->monitor collect Collect and Record Beetle Catch Data monitor->collect damage Assess Crop Damage (e.g., Fruit Injuries) collect->damage analyze Analyze Trap Catch Data and Damage Reduction damage->analyze evaluate Evaluate Efficacy of Perimeter Trapping analyze->evaluate end Conclusion and Recommendations evaluate->end

Caption: Workflow for Perimeter Mass Trapping.

Procedure:

  • Deploy a double line of baited traps around the perimeter of the orchard or vineyard.[5]

  • Space the traps approximately 10-15 meters apart.[5]

  • Service the traps regularly (e.g., weekly) to empty the collected beetles and ensure the lure is still active.

  • Monitor crop damage throughout the season and compare it to damage in untreated areas or historical data.

Signaling Pathway and Insect Response

The attraction of male chafers to this compound is mediated by their olfactory system. While the specific receptors and neural pathways have not been fully elucidated for this compound in Anomala species, a general model of insect olfactory signaling can be described.

G cluster_olfactory_pathway Insect Olfactory Signaling Pathway compound This compound (Odorant Molecule) antenna Insect Antenna compound->antenna Enters Sensillum orn Olfactory Receptor Neuron (ORN) antenna->orn Binds to OR on receptor Odorant Receptor (OR) brain Antennal Lobe (Brain) orn->brain Signal Transduction behavior Behavioral Response (Attraction) brain->behavior Initiates

References

The Versatility of trans-2-Nonen-1-ol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-2-nonen-1-ol (B1238338), a readily available allylic alcohol, serves as a valuable and versatile precursor in organic synthesis, particularly for the construction of chiral molecules. Its strategic placement of a hydroxyl group and a double bond allows for a range of stereoselective transformations, making it an ideal starting point for the synthesis of bioactive natural products, including insect pheromones and lactones. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor, with a focus on the Sharpless asymmetric epoxidation and subsequent transformations.

Key Applications of this compound

The primary application of this compound in asymmetric synthesis is its conversion to the chiral epoxides, (2S,3S)-2,3-epoxynonan-1-ol and (2R,3R)-2,3-epoxynonan-1-ol, via the Sharpless asymmetric epoxidation. This reaction is renowned for its high enantioselectivity and reliability, providing access to optically pure building blocks.[1] These chiral epoxides are versatile intermediates that can be elaborated into a variety of target molecules.

One significant application is in the synthesis of insect pheromones. For instance, the chiral epoxide derived from this compound is a key fragment for the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth (Lymantria dispar).[1] The high stereochemical purity achievable through the Sharpless epoxidation is crucial for the biological activity of the synthesized pheromone.

Furthermore, these chiral epoxides are precursors to important lactones, such as (+)-Eldanolide, the aggregation pheromone of the sugarcane borer, Eldana saccharina. The synthesis of such lactones often involves the regioselective opening of the epoxide ring followed by oxidation and lactonization.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations starting from this compound.

Table 1: Sharpless Asymmetric Epoxidation of this compound

ProductChiral LigandYield (%)Enantiomeric Excess (ee, %)
(2S,3S)-2,3-Epoxynonan-1-olL-(+)-Diethyl Tartrate (DET)~85-95>95
(2R,3R)-2,3-Epoxynonan-1-olD-(-)-Diethyl Tartrate (DET)~85-95>95

Note: Yields and ee are based on typical results for the Sharpless epoxidation of primary allylic alcohols.[2]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound to (2S,3S)-2,3-Epoxynonan-1-ol

This protocol is adapted from the general procedure for the Sharpless asymmetric epoxidation of primary allylic alcohols.[2][3]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, powdered and activated

  • D-(−)-Diethyl tartrate (for the (2R,3R) enantiomer)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and powdered 4 Å molecular sieves.

  • The flask is cooled to -20 °C in a cryocool or a dry ice/acetone bath.

  • Titanium(IV) isopropoxide (1.0 eq) is added to the stirred suspension, followed by the dropwise addition of L-(+)-diethyl tartrate (1.2 eq). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.

  • This compound (1.0 eq) is then added to the reaction mixture.

  • An anhydrous solution of tert-butyl hydroperoxide in toluene (2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting white precipitate is filtered off through a pad of Celite.

  • The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (2S,3S)-2,3-epoxynonan-1-ol.

Expected Results:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC or GC analysis)

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification Ti_OiPr4 Ti(O-i-Pr)₄ Catalyst_Complex Chiral Ti-Tartrate Complex Ti_OiPr4->Catalyst_Complex -20 °C, CH₂Cl₂ L_DET L-(+)-DET L_DET->Catalyst_Complex Epoxide (2S,3S)-2,3-Epoxynonan-1-ol Catalyst_Complex->Epoxide Catalytic T2N1O This compound T2N1O->Epoxide TBHP TBHP TBHP->Epoxide Quench Quench (H₂O) Epoxide->Quench Filter Filter Quench->Filter Extract Extract Filter->Extract Purify Purify (Chromatography) Extract->Purify Final_Product Pure (2S,3S)-2,3-Epoxynonan-1-ol Purify->Final_Product

Caption: Experimental workflow for the Sharpless asymmetric epoxidation of this compound.

Synthetic_Pathway T2N1O This compound Epoxide (2S,3S)-2,3-Epoxynonan-1-ol T2N1O->Epoxide Sharpless Epoxidation Pheromone Insect Pheromones (e.g., (+)-Disparlure intermediate) Epoxide->Pheromone Further Transformations Lactone Lactones (e.g., (+)-Eldanolide precursor) Epoxide->Lactone Further Transformations

Caption: Synthetic pathways from this compound to bioactive molecules.

References

Application Notes & Protocols for the Controlled Release of trans-2-Nonen-1-ol in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Nonen-1-ol is a volatile organic compound identified as a semiochemical, a chemical cue used by insects for communication and host location.[1][2] Its potential as an attractant makes it a valuable tool in integrated pest management (IPM) programs.[1][3] However, the high volatility of such compounds presents a significant challenge for field applications, necessitating the development of controlled-release formulations to ensure a prolonged and effective release profile.[4][5] These formulations protect the active ingredient from environmental degradation and maintain an optimal release rate to attract target pests over an extended period.[4][5]

This document provides detailed application notes and protocols for the formulation of this compound for controlled release, aimed at researchers, scientists, and professionals in the field of pest management and drug development. The methodologies described are based on established techniques for the controlled release of volatile semiochemicals.[4][5][6]

Formulation Strategies for Controlled Release

Several methods can be employed to achieve the controlled release of this compound. The choice of formulation depends on the target pest, environmental conditions, and desired release duration.

1.1. Polymeric Matrix-Based Formulations

Polymeric matrices are a common and effective method for the controlled release of semiochemicals.[4][6] The active ingredient is incorporated into a polymer matrix, and its release is governed by diffusion through the polymer.

Table 1: Exemplary Composition of Polymeric Matrix Formulations for this compound

ComponentFormulation A (Weight %)Formulation B (Weight %)Formulation C (Weight %)
This compound101520
Poly(ethylene-vinyl acetate) (PEVA)85--
Polyvinyl chloride (PVC)-80-
Paraffin Wax--75
Plasticizer (e.g., dioctyl phthalate)555

1.2. Encapsulation

Encapsulation involves entrapping the active ingredient within a shell material. This technique can protect the volatile compound from degradation and control its release. Cyclodextrins are often used for molecular encapsulation of volatile compounds.[7][8]

Table 2: Typical Parameters for Encapsulation of this compound with β-Cyclodextrin

ParameterValue
Molar Ratio (β-Cyclodextrin:trans-2-Nonen-1-ol)1:1 to 1:2
SolventWater/Ethanol (B145695) mixture
Encapsulation MethodCo-precipitation
Stirring Time12-24 hours
TemperatureRoom Temperature

Experimental Protocols

2.1. Protocol for Preparation of a Polymeric Matrix Dispenser

This protocol describes the preparation of a solid dispenser using a polymeric matrix.

Materials:

  • This compound (≥96% purity)

  • Polymer (e.g., PEVA, PVC)

  • Plasticizer (e.g., dioctyl phthalate)

  • Volatile solvent (e.g., dichloromethane)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Fume hood

  • Molds for dispensers

Procedure:

  • In a fume hood, dissolve the polymer and plasticizer in the volatile solvent in a glass vial. Stir until a homogenous solution is obtained.

  • Slowly add the this compound to the polymer solution while stirring continuously.

  • Continue stirring for 1-2 hours to ensure uniform distribution of the active ingredient.

  • Pour the mixture into molds of the desired dispenser shape and size.

  • Allow the solvent to evaporate completely in the fume hood for 24-48 hours.

  • Once the dispensers are solid and dry, remove them from the molds and store them in airtight containers until use.

2.2. Protocol for Encapsulation of this compound in β-Cyclodextrin

This protocol details the co-precipitation method for encapsulating this compound.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Distilled water

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in a distilled water/ethanol mixture.

  • In a separate container, dissolve the this compound in a small amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the β-cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • A precipitate of the inclusion complex will form. Collect the precipitate by centrifugation.

  • Wash the precipitate with a small amount of cold ethanol to remove any surface-adsorbed this compound.

  • Freeze-dry the precipitate to obtain a stable powder of the encapsulated this compound.

Characterization and Quality Control

3.1. Release Rate Determination

The release rate of this compound from the formulation is a critical parameter. It can be determined by placing the dispenser in a controlled environment (e.g., a flow-through chamber) and measuring the amount of compound released over time using gas chromatography (GC).

Table 3: Hypothetical Release Rate Data for a Polymeric Dispenser

Time (days)Cumulative Release (mg)Release Rate (mg/day)
12.52.5
510.21.9
1018.51.7
2032.01.4
3041.51.0

Visualization of Workflows

4.1. Experimental Workflow for Polymeric Dispenser Preparation

G A Dissolve Polymer & Plasticizer in Solvent B Add this compound A->B C Stir for Homogenization B->C D Cast into Molds C->D E Solvent Evaporation D->E F Demold and Store Dispensers E->F

Caption: Workflow for polymeric dispenser preparation.

4.2. Signaling Pathway for Insect Attraction

G A Controlled-Release Dispenser B Release of This compound A->B Diffusion C Olfactory Receptors on Insect Antennae B->C D Signal Transduction in Neuron C->D E Behavioral Response (Attraction) D->E

Caption: Mechanism of insect attraction.

References

Handling and storage procedures for trans-2-Nonen-1-ol in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of trans-2-Nonen-1-ol in a laboratory setting. The information is compiled to ensure laboratory safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a medium-chain unsaturated fatty alcohol.[1] It is a colorless to almost colorless clear liquid with a fatty, violet, or green-melon, cucumber-like aroma.[1][2][3] It is insoluble in water but soluble in ethanol.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 103-105 °C at 12 mmHg[4]
Flash Point 215 °F (101.67 °C)[2][5]
Density Approximately 0.84 - 0.85 g/mL at 25 °C[2][3]
Refractive Index Approximately 1.448 - 1.450 at 20 °C[4]
Water Solubility Insoluble[2][3]
Purity >93.0% (GC)[4]

Safety and Handling

While considered low-risk, this compound may cause mild irritation to the eyes and skin.[1] Adherence to standard laboratory safety protocols is essential.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]

2.2 Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and explosion-proof equipment where necessary.

Storage Procedures

Proper storage is crucial to maintain the quality and stability of this compound.

  • Containers: Store in tightly sealed containers to prevent oxidation and contamination.[1]

  • Conditions: Keep in a cool, dark, and well-ventilated place.[1][3]

  • Temperature: The ideal storage temperature is between 0 °C and 8 °C.[1][4]

  • Inert Atmosphere: For long-term storage, consider keeping under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly for esterification reactions, which is a common application in the flavor, fragrance, and pharmaceutical industries.[1][4]

4.1 General Protocol for Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, butyric acid)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

    • Dissolve the alcohol in a suitable anhydrous solvent.

    • Add the carboxylic acid (1-1.2 equivalents).

    • Carefully add a catalytic amount of the acid catalyst.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude ester by vacuum distillation or column chromatography.

  • Characterization:

    • Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound in the laboratory.

G Safe Handling and Storage Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect label_date Label with Receipt Date inspect->label_date No Damage quarantine Quarantine and Report if Damaged inspect->quarantine Damage Found initial_storage Store at 0-8 °C in a Dark, Ventilated Area label_date->initial_storage ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) initial_storage->ppe Prepare for Experiment fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense seal_container Tightly Seal Original Container dispense->seal_container waste Collect Waste in a Labeled, Compatible Container dispense->waste Generate Waste return_storage Return to Storage seal_container->return_storage dispose Dispose of Waste According to Institutional and Local Regulations waste->dispose

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of trans-2-Nonen-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis methods for this compound include:

  • Reduction of trans-2-Nonenal: This is often the most direct and high-yielding method, utilizing selective reducing agents to convert the aldehyde to an alcohol without affecting the double bond.

  • Grignard Reaction: This involves the reaction of heptanal (B48729) with vinylmagnesium bromide. It is a classic carbon-carbon bond-forming reaction.

  • Wittig Reaction: This method typically involves the reaction of heptanal with a suitable phosphonium (B103445) ylide to form the carbon-carbon double bond with concomitant formation of the alcohol precursor.

  • Hydrolysis of trans-2-Nonenyl Acetate (B1210297): This two-step method involves the formation of the acetate from 1-bromo-2-nonene, followed by hydrolysis to the alcohol.[1][2]

Q2: Which synthesis method generally provides the highest yield and purity?

A2: The selective reduction of trans-2-nonenal, particularly using a Luche reduction, often provides the highest yield and chemoselectivity, minimizing byproducts.[3][4][5] The Wittig reaction can also offer high yields and good stereoselectivity for the trans isomer, depending on the choice of reagents and reaction conditions. Yields for all methods are highly dependent on reaction optimization and purification.

Q3: What are the main challenges in synthesizing this compound?

A3: Key challenges include:

  • Controlling Stereoselectivity: Achieving a high ratio of the desired trans isomer over the cis isomer can be difficult, particularly in Wittig reactions.

  • Avoiding Side Reactions: In Grignard reactions with α,β-unsaturated aldehydes (if the synthesis is approached from the other direction), 1,4-conjugate addition can compete with the desired 1,2-addition. In oxidation-based routes, over-oxidation to the aldehyde or carboxylic acid can occur.

  • Purification: The final product can be difficult to separate from starting materials, reagents (like triphenylphosphine (B44618) oxide from Wittig reactions), and byproducts due to its relatively high boiling point and potential for isomerization.

Q4: How can I purify the final this compound product?

A4: Flash column chromatography is the most common method for purifying this compound on a laboratory scale. A silica (B1680970) gel stationary phase with a non-polar/polar solvent system (e.g., hexane (B92381)/ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. Distillation under reduced pressure is also a viable method for purification, especially on a larger scale.

Troubleshooting Guides

Method 1: Reduction of trans-2-Nonenal
Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive reducing agent (e.g., old NaBH₄).2. Insufficient amount of reducing agent.3. Low reaction temperature.1. Use a fresh bottle of sodium borohydride (B1222165).2. Increase the molar equivalents of the reducing agent.3. Allow the reaction to warm to room temperature or gently heat if the reaction is known to be slow.
Formation of Saturated Alcohol (Nonan-1-ol) 1. Use of a non-selective reducing agent (e.g., H₂/Pd-C).2. Contamination of the reducing agent.1. Use a selective 1,2-reducing agent like NaBH₄ with CeCl₃ (Luche reduction).2. Ensure the purity of the reducing agent.
Difficult Product Isolation 1. Emulsion formation during aqueous workup.2. Product volatility.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. Use a lower-boiling point extraction solvent and remove it carefully under reduced pressure at low temperature.
Method 2: Grignard Reaction (Heptanal + Vinylmagnesium Bromide)
Problem Possible Cause(s) Troubleshooting Steps
Low Yield 1. Inactive Grignard reagent due to moisture.2. Side reaction of enolization of the aldehyde.3. Incomplete reaction.1. Ensure all glassware is flame-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Add the aldehyde slowly to the Grignard reagent at a low temperature (0 °C).3. Increase the reaction time or allow the reaction to warm to room temperature after the initial addition.
Formation of Byproducts 1. Wurtz coupling of the Grignard reagent.2. Formation of a tertiary alcohol from reaction with the ester (if applicable).1. Form the Grignard reagent at a low temperature and use it immediately.2. Use an excess of the Grignard reagent and add it slowly to the ester at a low temperature.
Method 3: Wittig Reaction
Problem Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete formation of the ylide.2. Unstable ylide.3. Sterically hindered aldehyde or ylide.1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous conditions.2. Generate the ylide at a low temperature and use it immediately.3. Consider using a Horner-Wadsworth-Emmons (HWE) reaction, which is often better for hindered systems.
Low trans Selectivity 1. Use of an unstabilized ylide.2. Reaction conditions favoring the cis product.1. Use a stabilized ylide (e.g., with an electron-withdrawing group) which generally favors the E (trans) isomer.2. For unstabilized ylides, use the Schlosser modification to favor the E isomer.
Difficult Purification (Triphenylphosphine Oxide Removal) 1. Triphenylphosphine oxide is highly polar and can be difficult to separate from the product.1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter. 2. Perform careful column chromatography.

Data Presentation: Comparison of Synthesis Methods

Method Starting Materials Typical Yield Range (%) Key Advantages Key Disadvantages
Luche Reduction trans-2-Nonenal, NaBH₄, CeCl₃·7H₂O85-98%High selectivity for 1,2-reduction, high yield, mild conditions.[3]Requires the synthesis of trans-2-nonenal as a starting material.
Grignard Reaction Heptanal, Vinylmagnesium Bromide60-80%Good for C-C bond formation, readily available starting materials.Requires strictly anhydrous conditions, potential for side reactions.[6]
Wittig Reaction Heptanal, Phosphonium Ylide50-85%Good control over double bond position, tolerant of various functional groups.Can have issues with stereoselectivity (cis/trans mixture), difficult purification.
Acetate Hydrolysis 1-bromo-2-nonene, Acetic Anhydride, Base50-70% (two steps)Utilizes simple reagents.[1][2]Two-step process, requires handling of lachrymatory bromoalkenes.

Yields are representative and can vary significantly based on reaction scale, purity of reagents, and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Luche Reduction of trans-2-Nonenal

This protocol is a representative example of a highly selective reduction of an α,β-unsaturated aldehyde.

Materials:

  • trans-2-Nonenal (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Methanol (B129727) (solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve trans-2-nonenal (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~5.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Grignard Reaction of Heptanal with Vinylmagnesium Bromide

This protocol describes a general procedure for the synthesis of an allylic alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Vinyl bromide (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Heptanal (1.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place the magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of vinyl bromide (1.2 equiv) in anhydrous THF dropwise to the magnesium suspension. The reaction should initiate (slight bubbling and heat). Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir for an additional 30-60 minutes.[7]

  • Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of heptanal (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow: Luche Reduction

Luche_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve trans-2-Nonenal and CeCl3.7H2O in Methanol B Cool to 0 C A->B C Add NaBH4 portion-wise B->C D Stir at 0 C for 30-60 min C->D E Quench with 1M HCl D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J This compound

Caption: Workflow for the Luche reduction of trans-2-nonenal.

Troubleshooting Logic: Low Yield in Grignard Reaction

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Q1 Was the reaction performed under anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Grignard reagent freshly prepared and active? A1_Yes->Q2 Sol1 Ensure all glassware is flame-dried and solvents are anhydrous. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the aldehyde added slowly at low temperature? A2_Yes->Q3 Sol2 Activate Mg with iodine. Use fresh reagents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Slow addition at 0 C minimizes enolization side reactions. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Stability of trans-2-Nonen-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-2-Nonen-1-ol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark place at temperatures between 0-8°C.[1][2] It should be kept in a tightly sealed container under an inert atmosphere to prevent oxidation and degradation.

Q2: What is the solubility of this compound?

This compound is reported to be insoluble in water but soluble in organic solvents such as ethanol.[3][4]

Q3: Is this compound prone to degradation?

Yes, as an allylic alcohol, this compound is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation, isomerization, and reactions under acidic or basic conditions.

Q4: Can this compound be used in cell-based assays?

While this compound is primarily used in the flavor and fragrance industries, its use in cell-based assays may be possible. However, its compatibility with specific cell culture media and potential cytotoxicity should be evaluated on a case-by-case basis. Due to its low water solubility, a suitable co-solvent may be required.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound Stock Solution

Symptoms:

  • Appearance of a yellow tint in the normally colorless liquid.

  • Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC).

  • Inconsistent experimental results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Oxidation 1. Analyze the sample by GC-MS to identify potential oxidation products like trans-2-nonenal or trans-2-nonenoic acid. 2. If oxidation is confirmed, discard the stock and prepare a fresh solution.1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use de-gassed solvents for preparing solutions. 3. Avoid prolonged exposure to air.
Isomerization 1. Analyze the sample by GC or HPLC to check for the presence of the cis-isomer or other isomeric impurities. 2. Note that some commercial sources may contain a small percentage of the cis-isomer.1. Avoid exposure to high temperatures and certain metal catalysts which can promote isomerization. 2. Store at recommended cool temperatures (0-8°C).
Contamination 1. Review solution preparation procedures. 2. Ensure all glassware was properly cleaned and dried. 3. Analyze the solvent used for preparing the stock solution for any impurities.1. Use high-purity solvents and clean glassware. 2. Filter the stock solution through a compatible syringe filter.
Issue 2: Instability of this compound in an Experimental Protocol

Symptoms:

  • Loss of parent compound over time during the experiment.

  • Formation of unknown byproducts.

Possible Causes & Solutions:

Stress Factor Potential Degradation Pathway Recommended Action
Acidic Conditions Acid-catalyzed isomerization or dehydration.1. Buffer the reaction mixture to a neutral pH if the protocol allows. 2. Minimize the exposure time to acidic conditions.
Basic Conditions Base-catalyzed oxidation or other reactions.1. Buffer the reaction mixture to a neutral pH. 2. If a basic pH is required, use the mildest possible base and lowest effective concentration.
Presence of Oxidizing Agents Oxidation of the primary alcohol to an aldehyde (trans-2-nonenal) or a carboxylic acid (trans-2-nonenoic acid).1. Avoid the use of strong oxidizing agents if possible. 2. If oxidation is intended, use a mild and selective oxidizing agent like pyridinium (B92312) chlorochromate (PCC) for conversion to the aldehyde.
Elevated Temperatures Thermal-induced degradation or isomerization.1. Conduct the experiment at the lowest feasible temperature. 2. Perform a time-course study to determine the rate of degradation at the experimental temperature.
Light Exposure Photolytic degradation.1. Protect the experimental setup from light by using amber vials or covering with aluminum foil.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can be performed to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Store the stock solution at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method such as GC-MS or HPLC-UV to identify and quantify any degradation products.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity column (e.g., HP-5MS).

  • Injection: Split or splitless injection.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile and semi-volatile compounds.

  • Mass Spectrometry: Electron ionization (EI) mode with a full scan to identify unknown degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analyze Analyze by GC-MS or HPLC stress->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation identify->quantify

Caption: Workflow for assessing the stability of this compound.

G T2N This compound Oxidation Oxidation T2N->Oxidation Isomerization Isomerization T2N->Isomerization AcidBase Acid/Base Reaction T2N->AcidBase Aldehyde trans-2-Nonenal Oxidation->Aldehyde CisIsomer cis-2-Nonen-1-ol Isomerization->CisIsomer Other Other Degradants AcidBase->Other Acid trans-2-Nonenoic Acid Aldehyde->Acid

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Solubility Issues of trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for handling the solubility challenges of trans-2-Nonen-1-ol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and aqueous solubility of this compound?

A1: this compound is a medium-chain unsaturated fatty alcohol.[1][2] Its long hydrocarbon chain makes it poorly soluble in water, a critical challenge for experiments in aqueous media.[1][2][3] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18O[2][4]
Molecular Weight 142.24 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[1][5]
Water Solubility ~619.3 mg/L at 25 °C (estimated)[1][2]
LogP ~3.58[6]
Boiling Point 105 °C at 12 mmHg[2][7]
Q2: My this compound is not dissolving in my aqueous buffer. What are the primary strategies to improve its solubility?

A2: For hydrophobic compounds like this compound, several methods can be employed to enhance aqueous solubility. The three primary strategies are the use of co-solvents , surfactants , and cyclodextrins .[8][9][10] The choice of method depends on the experimental requirements, such as the final concentration needed, tolerance of the assay system (e.g., cells) to excipients, and potential for interference.

G start Start: Undissolved This compound decision1 Is a small amount of organic solvent acceptable in the final solution? start->decision1 cosolvent Use Co-solvent Method (e.g., DMSO, Ethanol) decision1->cosolvent Yes decision2 Are micelles acceptable? (Consider assay interference) decision1->decision2 No end Achieved Solubilization cosolvent->end surfactant Use Surfactant Method (e.g., Polysorbate 80, SDS) decision2->surfactant Yes cyclodextrin (B1172386) Use Cyclodextrin Inclusion Complex decision2->cyclodextrin No surfactant->end cyclodextrin->end

Caption: Decision workflow for selecting a solubilization method.

Q3: How do I use co-solvents to dissolve this compound, and what are the potential issues?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[11][12] This is often the simplest and quickest method.

Table 2: Common Co-solvents for Solubilizing Hydrophobic Compounds

Co-solventTypical Stock ConcentrationFinal Assay ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO) 10 - 100 mM< 0.5% (v/v)Widely used but can be toxic to cells at higher concentrations.[9][13]
Ethanol (EtOH) 10 - 100 mM< 1% (v/v)Less toxic than DMSO but may affect protein structure or cell signaling.
Polyethylene Glycol 400 (PEG 400) 1 - 50 mg/mLVariable (< 5%)Generally low toxicity; can be viscous.[13]
Propylene Glycol (PG) 1 - 50 mg/mLVariable (< 5%)Common in pharmaceutical formulations.[11][14]
Experimental Protocol: Co-solvent Method
  • Prepare Stock Solution: Weigh a precise amount of this compound and place it in a sterile glass vial.

  • Add the minimum required volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 100 mM).

  • Vortex or sonicate the vial until the solution is clear and homogenous.

  • Prepare Working Solution: Add the stock solution dropwise into the final aqueous buffer or cell culture medium while continuously vortexing or stirring. This rapid mixing helps prevent precipitation.

  • Ensure the final concentration of the co-solvent remains below the tolerance limit for your specific experiment (e.g., <0.1% for sensitive cell lines).[13]

Troubleshooting Guide: Co-solvents
  • Issue: The compound precipitates when the stock solution is added to the aqueous medium.

    • Solution 1: Decrease the concentration of the stock solution and add a larger volume to the final medium (while still respecting the final co-solvent concentration limit).

    • Solution 2: Add the stock solution more slowly while vortexing more vigorously.

    • Solution 3: Gently warm the aqueous medium (if compatible with your experiment) before adding the stock solution.

Q4: How can surfactants enhance the solubility of this compound?

A4: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles.[15][16] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the aqueous phase.[4][16]

G cluster_micelle Micelle in Aqueous Solution T2N This compound S1 S hydrophilic head S1->T2N tail S2 S S2->T2N S3 S S3->T2N S4 S S4->T2N S5 S S5->T2N hydrophobic tail S6 S S6->T2N S7 S S7->T2N S8 S S8->T2N

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Table 3: Common Surfactants for Solubilization

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 2% (w/v)Widely used in pharmaceutical formulations; low toxicity.[16][17]
Polysorbate 20 (Tween® 20) Non-ionic0.05% - 1% (w/v)Common in biological assays (e.g., ELISA).
Sodium Dodecyl Sulfate (SDS) Anionic> CMC (~0.2%)Effective solubilizer but can denature proteins and is often cytotoxic.[16]
Polyoxyl 35 Castor Oil (Cremophor® EL) Non-ionic0.1% - 5% (w/v)Used for parenteral administration of hydrophobic drugs but can have side effects.[13][16]
Experimental Protocol: Surfactant Method
  • Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC (e.g., 1-2% Polysorbate 80 in phosphate-buffered saline).

  • Add Compound: Add this compound directly to the surfactant solution.

  • Facilitate Solubilization: Gently heat the mixture (e.g., to 37-40°C) and stir or sonicate until the solution becomes clear. This may take from several minutes to hours.

  • Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with surfactants (e.g., PVDF).

Troubleshooting Guide: Surfactants
  • Issue: The chosen surfactant is causing cell death or interfering with the assay.

    • Solution: Switch to a less toxic, non-ionic surfactant like Polysorbate 80. Run a vehicle control (surfactant solution without the compound) to quantify the background effect.

  • Issue: The solution remains cloudy.

    • Solution: The loading capacity may be exceeded. Increase the surfactant concentration or decrease the amount of this compound. Ensure the surfactant concentration is well above its CMC.

Q5: How does cyclodextrin-mediated solubilization work for this compound?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate hydrophobic "guest" molecules, such as the alkyl chain of this compound, forming a water-soluble "inclusion complex".[8][19] This method is highly effective and often used in drug delivery to improve solubility and stability.[17][20]

G cluster_cd Cyclodextrin Inclusion Complex T2N This compound (Hydrophobic Guest)

Caption: Schematic of a guest molecule within a cyclodextrin host cavity.

Table 4: Common Cyclodextrins for Solubilization

CyclodextrinKey FeaturesTypical Usage
α-Cyclodextrin (α-CD) Smallest cavitySuitable for small linear molecules.
β-Cyclodextrin (β-CD) Mid-sized cavity, low water solubilityLow solubility and potential nephrotoxicity limit its use.[8]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicityMost commonly used for parenteral and oral drug formulations.[8]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively chargedExcellent for solubilizing cationic and neutral drugs.[8]
Experimental Protocol: Cyclodextrin Method
  • Prepare CD Solution: Dissolve an excess amount of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to create a saturated or near-saturated solution.

  • Add Compound: Add a pre-weighed amount of this compound to the CD solution.

  • Complex Formation: Seal the container and stir vigorously at room temperature or with gentle heat for 24-48 hours to allow for equilibrium of complex formation.

  • Remove Excess Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound/CD complex.

  • Quantification (Optional): Determine the concentration of this compound in the supernatant using a suitable analytical method like GC-MS or HPLC.

Troubleshooting Guide: Cyclodextrins
  • Issue: Solubility enhancement is insufficient.

    • Solution 1: Switch to a different type of cyclodextrin. Modified CDs like HP-β-CD have significantly higher aqueous solubility and can create a stronger concentration gradient to drive complexation.[8]

    • Solution 2: Increase the incubation time or apply gentle heat (e.g., 37°C) to facilitate complex formation.

Q6: What are the key safety precautions when handling this compound and its solubilizing agents?

A6: Standard laboratory safety practices should always be followed.

  • This compound: While considered low-risk, it may cause mild skin or eye irritation.[21] Handle in a well-ventilated area or fume hood.[21] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[21][22]

  • Co-solvents (e.g., DMSO): Handle with care, as DMSO can enhance the absorption of other chemicals through the skin. Always wear gloves.

  • Storage: Store this compound in a tightly sealed container in a cool, dark place, ideally refrigerated (0–8 °C), to maintain its stability.[21]

References

Identifying and minimizing byproducts in trans-2-Nonen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of trans-2-Nonen-1-ol. The focus is on identifying and minimizing common byproducts to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common methods such as the reduction of trans-2-nonenal.

Q1: My final product is contaminated with a significant amount of 1-nonanol. What is causing this over-reduction, and how can I prevent it?

A1: Over-reduction to the saturated alcohol, 1-nonanol, is a common byproduct when reducing α,β-unsaturated aldehydes. This typically occurs under reaction conditions that favor reduction of both the aldehyde and the carbon-carbon double bond (a 1,4-conjugate addition followed by aldehyde reduction).

Possible Causes:

  • Choice of Reducing Agent: Strong, non-selective hydride reagents like standard Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) can lead to a mixture of 1,2- and 1,4-reduction products.[1]

  • Reaction Temperature: For some reagents, such as Diisobutylaluminium Hydride (DIBAL-H), higher temperatures can lead to loss of selectivity and result in over-reduction.[2][3]

Solutions:

  • Use a Selective 1,2-Reduction Method (Luche Reduction): The Luche reduction is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to their corresponding allylic alcohols, suppressing the competing 1,4-addition.[4] This is achieved by using a combination of NaBH₄ and a lanthanide salt, typically Cerium(III) Chloride (CeCl₃·7H₂O), in an alcohol solvent like methanol (B129727).[4] The cerium salt increases the electrophilicity of the carbonyl carbon, promoting direct hydride attack.

  • Strict Temperature Control with DIBAL-H: If using DIBAL-H, the reaction must be maintained at a low temperature, typically -78 °C (dry ice/acetone bath), to favor the formation of the allylic alcohol and prevent further reduction.[2][3][5] Even a slight increase in temperature can lead to the formation of 1-nonanol.

Q2: My product analysis (GC/¹H NMR) shows a mixture of trans- and cis-2-Nonen-1-ol. How can I improve the stereoselectivity for the desired trans-isomer?

A2: The presence of the cis-isomer can arise from two main sources: isomerization of the starting material or product, or a non-stereoselective synthesis method.

Possible Causes:

  • Starting Material Impurity: The trans-2-nonenal starting material may already contain a percentage of the cis-isomer.

  • Non-Stereoselective Synthesis: While reduction of trans-2-nonenal generally preserves the double bond geometry, certain olefination reactions used to create the C=C bond may yield a mixture of isomers.

  • Isomerization: Exposure to acid, base, or heat during the reaction or workup can potentially cause isomerization of the double bond.

Solutions:

  • Verify Starting Material Purity: Analyze your trans-2-nonenal starting material by GC or NMR to confirm its isomeric purity before starting the reaction.

  • Employ a Stereoselective Olefination (Horner-Wadsworth-Emmons): For building the carbon skeleton, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the standard Wittig reaction for producing trans-alkenes with high selectivity.[6][7][8] Reacting heptanal (B48729) with a stabilized phosphonate (B1237965) ylide (e.g., from triethyl phosphonoacetate, followed by reduction of the ester) will strongly favor the trans-isomer. The water-soluble phosphate (B84403) byproduct from the HWE reaction also simplifies purification.[8]

  • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography.[9][10] The trans-isomer is typically less polar and will elute before the cis-isomer on normal-phase silica (B1680970) gel. Fractional distillation may also be possible but can be challenging due to close boiling points.

Q3: After my reaction, I still have a large amount of unreacted trans-2-nonenal starting material. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters or reagent handling.

Possible Causes:

  • Insufficient Reducing Agent: The hydride reagent may have been partially decomposed by moisture in the solvent or glassware, or an insufficient stoichiometric amount was used.

  • Low Reaction Temperature: While necessary for selectivity with reagents like DIBAL-H, excessively low temperatures or short reaction times may lead to incomplete reaction.

  • Reagent Deactivation: DIBAL-H and other organometallic reagents are highly sensitive to air and moisture.[5] Improper handling can lead to deactivation.

Solutions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) for all moisture-sensitive reactions.

  • Verify Reagent Activity: Use a freshly opened bottle or a recently titrated solution of the reducing agent to ensure its activity.

  • Adjust Stoichiometry and Reaction Time: While maintaining the optimal temperature, consider a modest increase in the equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Slow Addition: Ensure the reducing agent is added slowly to the solution of the aldehyde at the recommended temperature. This prevents localized heating and ensures efficient mixing.[5]

Data and Analytics

Table 1: Representative Comparison of Reduction Methods for α,β-Unsaturated Aldehydes
MethodReducing AgentTypical Yield of Allylic AlcoholKey ByproductsSelectivity Notes
Standard Reduction NaBH₄ in EtOHVariable (50-80%)Saturated Alcohol (1,4-reduction product)Often produces significant amounts of the 1,4-reduction byproduct.[1]
DIBAL-H Reduction (i-Bu)₂AlHGood to Excellent (70-95%)Saturated Alcohol (over-reduction)Highly temperature-dependent. Excellent 1,2-selectivity is achievable at -78 °C.[3][11]
Luche Reduction NaBH₄, CeCl₃·7H₂OExcellent (>95%)MinimalHighly chemoselective for 1,2-reduction, effectively suppressing conjugate addition.[4]

Experimental Protocols & Workflows

Protocol 1: Selective Synthesis via Luche Reduction of trans-2-Nonenal

This protocol is designed to maximize the 1,2-reduction of trans-2-nonenal while minimizing the formation of 1-nonanol.

  • Preparation: In a round-bottom flask, dissolve trans-2-nonenal (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 0.1 M solution) at room temperature. Stir until the cerium salt is fully dissolved.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH₄ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the pH is ~4-5. Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Workflow for Troubleshooting Byproduct Formation

This diagram illustrates a logical workflow for identifying the source of common byproducts.

G cluster_start Problem Identification cluster_analysis Byproduct Analysis cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions Start Byproduct Detected in Final Product Analysis Identify Byproduct (GC-MS, NMR) Start->Analysis Nonanol 1-Nonanol (Over-reduction) Analysis->Nonanol CisIsomer cis-2-Nonen-1-ol (Isomerization) Analysis->CisIsomer StartMat Unreacted Aldehyde (Incomplete Reaction) Analysis->StartMat Sol_Nonanol Use Luche Reduction OR Strict Temp. Control (-78°C) Nonanol->Sol_Nonanol Sol_Cis Check Starting Material Purity OR Use HWE Synthesis Route CisIsomer->Sol_Cis Sol_StartMat Ensure Anhydrous Conditions AND Verify Reagent Stoichiometry StartMat->Sol_StartMat G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Starting Material (e.g., trans-2-nonenal) Reaction Selective Reduction (e.g., Luche Cond.) Start->Reaction Quench Reaction Quench (e.g., 1M HCl) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure Product This compound Purify->Final

References

Technical Support Center: Optimizing trans-2-Nonen-1-ol Dosage for Behavioral Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-Nonen-1-ol in behavioral bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in behavioral bioassays?

A1: this compound is a type of unsaturated fatty alcohol. It is classified as a "green leaf volatile" (GLV), a class of compounds released by plants when they are damaged. In the context of insect behavioral bioassays, it is of interest because many insects use GLVs as cues to locate host plants for feeding or oviposition. It can act as an attractant or a repellent depending on the insect species and the concentration of the compound. It is also a known component of some insect pheromone blends.

Q2: What is a typical starting concentration for this compound in an olfactometer bioassay?

A2: A definitive universal starting concentration for this compound does not exist, as the optimal dosage is highly dependent on the insect species, the specific bioassay setup (e.g., Y-tube olfactometer, wind tunnel), and the research question. However, a common approach is to prepare a stock solution and then create a serial dilution to test a range of concentrations. A reasonable starting point for a stock solution is 1% (v/v) of this compound in a suitable solvent. From this, a dilution series of 10⁻¹, 10⁻², 10⁻³, and 10⁻⁴ can be prepared for initial screening.

Q3: What is the best solvent for dissolving this compound for bioassays?

A3: this compound is soluble in alcohol and has low solubility in water.[1] Therefore, high-purity ethanol (B145695) or methanol (B129727) are commonly used as solvents. For olfactometer bioassays, it is crucial to use a volatile solvent that will evaporate quickly, leaving the test compound on the delivery substrate (e.g., filter paper). Always include a solvent-only control in your experiments to ensure that the observed behavioral response is due to the this compound and not the solvent.

Q4: How can I determine if this compound is an attractant or a repellent for my insect species of interest?

A4: A dose-response experiment using a choice bioassay, such as a Y-tube olfactometer, is the most effective method. By presenting insects with a choice between a stream of air carrying a specific concentration of this compound and a control stream of air with only the solvent, you can quantify their preference. A significantly higher number of insects choosing the treatment arm indicates attraction, while a significantly higher number choosing the control arm suggests repellency. It is important to test a range of concentrations, as the behavioral response can switch from attraction to repulsion at higher concentrations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No behavioral response observed at any tested concentration. 1. Concentration range is too low or too high: The insect's sensory system may not detect very low concentrations, or it may be overwhelmed by very high concentrations, leading to sensory adaptation or repellency that manifests as no choice. 2. Solvent interference: The solvent may have a repellent effect that masks any attraction to the this compound. 3. Insect physiological state: The age, mating status, and time of day can all influence an insect's responsiveness to olfactory cues. 4. Incorrect airflow or setup: Improper airflow in the olfactometer can prevent the odor plume from reaching the insect or create turbulent, unpredictable plumes.1. Expand the concentration range: Test a wider range of serial dilutions (e.g., from 10⁻⁵ to 1%). 2. Use a different solvent: Consider using a more volatile or less behaviorally active solvent, such as hexane. Always run a solvent-only control. 3. Standardize insect conditions: Use insects of a specific age and mating status, and conduct bioassays at the time of day when the insects are most active. 4. Calibrate your olfactometer: Use a smoke puffer or an anemometer to visualize and measure the airflow to ensure a stable and well-defined odor plume.
High variability in insect responses between replicates. 1. Inconsistent stimulus delivery: The amount of compound applied to the filter paper or other delivery substrate may vary. 2. Contamination: Residual odors from previous experiments or cleaning agents can interfere with the current bioassay. 3. Environmental fluctuations: Changes in temperature, humidity, or light conditions in the laboratory can affect insect behavior.1. Use precise application methods: Use a calibrated micropipette to apply a consistent volume of the solution to the delivery substrate for each replicate. 2. Thoroughly clean all equipment: Clean all glassware and olfactometer components with a non-residual detergent, followed by rinsing with distilled water and then the solvent used in the experiment. Bake glassware in an oven to remove any remaining volatile residues. 3. Control the experimental environment: Conduct bioassays in a controlled environment with consistent temperature, humidity, and lighting.
Insects are not moving or making a choice in the olfactometer. 1. Lack of motivation: The insects may not be in a state where they are actively seeking hosts or mates. 2. Stress: Handling or the experimental setup itself may be causing stress, leading to freezing behavior. 3. Inappropriate airflow: The airflow may be too strong, deterring the insects from moving upwind.1. Acclimatize the insects: Allow the insects to acclimate to the experimental room conditions for a period before introducing them into the olfactometer. 2. Gentle handling: Use a soft brush or an aspirator to move the insects and minimize stress. 3. Adjust the airflow: Reduce the airflow to a level that is just sufficient to carry the odor plume without being a strong deterrent.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay

This protocol outlines a standard procedure for assessing the behavioral response of an insect to this compound using a Y-tube olfactometer.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source

  • Flow meters

  • This compound (high purity)

  • Solvent (e.g., ethanol or hexane)

  • Micropipettes and tips

  • Filter paper discs

  • Test insects

  • Stopwatch

Procedure:

  • Preparation of Solutions: Prepare a stock solution of 1% this compound in the chosen solvent. From this, create a serial dilution series (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly and bake it in an oven to remove any residual odors.

    • Connect the air source to the two arms of the olfactometer through flow meters, ensuring a constant and equal airflow through each arm.

  • Stimulus Application:

    • Using a micropipette, apply a standard volume (e.g., 10 µL) of the desired this compound dilution to a filter paper disc.

    • Apply the same volume of the pure solvent to another filter paper disc to serve as the control.

    • Allow the solvent to evaporate for a set time (e.g., 30 seconds) before placing the filter papers in the designated chambers at the end of each arm of the olfactometer.

  • Insect Introduction:

    • Introduce a single insect at the base of the Y-tube.

  • Data Collection:

    • Start the stopwatch and observe the insect's behavior.

    • A choice is recorded when the insect walks a set distance (e.g., two-thirds of the way) down one of the arms.

    • If the insect does not make a choice within a predetermined time (e.g., 5 minutes), it is recorded as a "no choice."

  • Replication:

    • After each insect, rotate the Y-tube 180 degrees to avoid any positional bias.

    • Clean the olfactometer thoroughly between testing different concentrations.

    • Test a sufficient number of insects (e.g., 30-50) for each concentration to allow for statistical analysis.

  • Data Analysis:

    • Use a chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm for each concentration.

Protocol 2: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound. This can provide information on whether the insect can detect this compound and can be used to screen for effective concentrations.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Pasteur pipettes with filter paper

  • This compound and solvent

Procedure:

  • Antenna Preparation:

    • Carefully excise an antenna from a live, immobilized insect.

    • Mount the antenna between the two glass capillary electrodes filled with electrolyte solution. One electrode makes contact with the base of the antenna, and the other with the tip.

  • Stimulus Preparation:

    • Prepare a dilution series of this compound in a solvent.

    • Apply a known volume of a dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • The stimulus is delivered by puffing a known volume of air from the Pasteur pipette into the continuous airstream.

  • Data Recording:

    • The change in electrical potential across the antenna (the EAG response) is recorded by the data acquisition system.

    • A solvent-only puff should be used as a control.

  • Data Analysis:

    • The amplitude of the EAG response (in millivolts) is measured.

    • The responses to different concentrations of this compound can be used to generate a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Prepare this compound Dilution Series D Present Odor vs. Control A->D Treatment Arm B Prepare Solvent Control B->D Control Arm C Introduce Insect into Olfactometer C->D E Record Behavioral Choice (Attraction/Repulsion/No Choice) D->E F Statistical Analysis (e.g., Chi-Square Test) E->F G Determine Dose-Response Relationship F->G

Caption: Experimental workflow for a behavioral bioassay.

Signaling_Pathway cluster_olfaction Insect Olfactory Signaling Odor This compound OBP Odorant Binding Protein (OBP) Odor->OBP Binding OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR ORN Olfactory Receptor Neuron (ORN) IonChannel Ion Channel Activation OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain

Caption: Generalized insect olfactory signaling pathway.

References

Troubleshooting poor reproducibility in experiments with trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in experiments involving trans-2-Nonen-1-ol.

Quick Facts: Chemical and Physical Properties

To ensure proper handling and experimental setup, it is crucial to be aware of the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Odor Fatty, waxy, green, violet, melon[3][4]
Boiling Point 105 °C at 12 mmHg[3]
Density 0.84 g/mL at 25 °C[3]
Water Solubility Insoluble[1][3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][3]

Troubleshooting Guide

Poor reproducibility in experiments with this compound can arise from various factors, from reagent stability to procedural inconsistencies. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Inconsistent or Weaker-Than-Expected Biological Responses (e.g., in Olfactometer or Electroantennography Assays)

Question: My bioassays with this compound are showing high variability or a complete lack of response. What could be the cause?

Possible Causes and Solutions:

  • Compound Degradation: this compound, as an unsaturated alcohol, may be susceptible to oxidation, especially if exposed to air, light, or trace metal contaminants.

    • Troubleshooting Steps:

      • Freshly Prepare Solutions: Prepare solutions immediately before use from a recently opened stock.

      • Inert Atmosphere: Handle the pure compound and concentrated stock solutions under an inert gas (e.g., nitrogen or argon).

      • Solvent Purity: Use high-purity, degassed solvents for dilutions. Peroxides in older ether solvents can initiate degradation.

      • Storage: Store the stock compound in a tightly sealed vial in the dark, as recommended.[1][3]

  • Incorrect Concentration at the Source: The volatility of this compound can lead to rapid evaporation from the stimulus delivery system, altering the concentration presented to the test organism.

    • Troubleshooting Steps:

      • Equilibration Time: Standardize the equilibration time for the stimulus delivery system before each experiment.

      • Flow Rate: Ensure a consistent and calibrated flow rate of the carrier gas (e.g., air or nitrogen) over the stimulus source.

      • Solvent Choice: If using a solvent, choose one with a lower volatility than this compound to ensure the target compound is released preferentially.

  • Contamination: Glassware or delivery systems may be contaminated with residues from previous experiments or cleaning agents.

    • Troubleshooting Steps:

      • Thorough Cleaning: Meticulously clean all components of the experimental setup (e.g., olfactometer arms, stimulus cartridges) with a suitable solvent (e.g., hexane (B92381) followed by ethanol) and bake glassware at a high temperature if possible.

      • Dedicated Glassware: Use dedicated glassware for preparing solutions of this compound to avoid cross-contamination.

cluster_preparation Stimulus Preparation cluster_delivery Stimulus Delivery cluster_response Biological Response P1 Source Purity P3 Fresh Solution P1->P3 P2 Solvent Quality P2->P3 D1 Flow Rate Control P3->D1 D3 Equilibration Time P3->D3 R1 Consistent Response D1->R1 ensures D2 System Contamination R2 No Response D2->R2 leads to D3->R1 ensures

Caption: Troubleshooting workflow for inconsistent biological responses.

Issue 2: Poor Reproducibility in Analytical Measurements (e.g., GC-MS)

Question: I am observing significant variations in the peak area or retention time of this compound in my GC-MS analysis. How can I improve this?

Possible Causes and Solutions:

  • Sample Preparation Variability: As a volatile organic compound (VOC), losses can occur during sample preparation steps.

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure all sample preparation steps, including extraction, dilution, and transfer, are performed consistently and with minimal exposure to the atmosphere.

      • Use of Internal Standard: Incorporate an internal standard (a non-interfering compound with similar chemical properties) into your samples at the beginning of the preparation process to correct for variations in extraction efficiency and injection volume.

      • Headspace Analysis: For samples where this compound is in a complex matrix, consider using headspace solid-phase microextraction (HS-SPME) to minimize matrix effects and pre-concentrate the analyte.

  • Instrumental Factors: Inconsistent injection volumes, leaks in the GC system, or a contaminated inlet liner can all contribute to poor reproducibility.

    • Troubleshooting Steps:

      • Inlet Maintenance: Regularly inspect and replace the GC inlet liner and septum to prevent contamination and ensure a good seal.

      • Leak Check: Perform a leak check on the GC system to ensure the integrity of all connections.

      • Autosampler vs. Manual Injection: Use an autosampler for injections to ensure consistent injection volume and speed.

  • Analyte Degradation in the Inlet: The high temperature of the GC inlet can potentially cause degradation of thermally labile compounds like unsaturated alcohols.

    • Troubleshooting Steps:

      • Inlet Temperature Optimization: Experiment with lowering the inlet temperature to the minimum required for efficient volatilization of this compound without causing peak broadening.

      • Use of a Splitless or On-Column Inlet: If sensitivity allows, a splitless injection at a lower temperature or an on-column injection can minimize thermal stress on the analyte.

cluster_sample_prep Sample Preparation cluster_instrument GC-MS Instrument cluster_results Analytical Results SP1 Inconsistent Extraction R1 Variable Peak Area SP1->R1 SP2 Analyte Volatilization SP2->R1 SP3 Matrix Effects SP3->R1 I1 Leaky Septum/Liner I1->R1 I2 Inconsistent Injection I2->R1 I3 Inlet Temperature Too High R2 Degradation Products I3->R2 A This compound B trans-2-Nonenal A->B Oxidation D Double Bond Oxidation Products (e.g., smaller aldehydes, ketones) A->D Oxidation C trans-2-Nonenoic Acid B->C Further Oxidation

References

Technical Support Center: Storage and Handling of trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of trans-2-Nonen-1-ol during storage.

Troubleshooting Guides

Issue: Observed changes in odor or color of this compound after storage.

  • Question: My stored this compound has developed a "stale," "cardboard-like," or "rancid" odor, and its color has changed from colorless to slightly yellow. What could be the cause?

  • Answer: These changes are indicative of degradation, primarily through oxidation. The double bond and the allylic alcohol group in the this compound molecule are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures. The primary degradation product is often trans-2-nonenal, which has a characteristic stale odor.[1]

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound was stored under the recommended conditions.

    • Inert Atmosphere: For long-term storage, ensure the container was purged with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.

    • Light Protection: Confirm the use of amber glass or other opaque containers to protect the compound from light.[2]

    • Temperature Control: Check storage temperature logs to ensure the compound was consistently kept at the recommended cool temperature.

    • Container Seal: Inspect the container seal for any signs of compromise that could have allowed air to enter.

Issue: Inconsistent experimental results using stored this compound.

  • Question: I am observing variability in my experimental outcomes when using different batches or older stock of this compound. Could this be related to degradation?

  • Answer: Yes, the degradation of this compound can lead to the presence of impurities, primarily trans-2-nonenal and other oxidation byproducts. These impurities can interfere with your experiments, leading to inconsistent and unreliable results.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of the stored this compound using an appropriate analytical method such as Gas Chromatography (GC). Compare the chromatogram to that of a fresh standard.

    • Quantify Degradation Products: If degradation is suspected, quantify the amount of trans-2-nonenal present.

    • Use Fresh Stock: Whenever possible, use a fresh, unopened container of this compound for critical experiments.

    • Implement a "First-In, First-Out" (FIFO) System: Use older stock before newer stock to minimize the effects of long-term degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[2] The ideal storage temperature is between 0°C and 8°C.[2] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent oxidation.[2] Use of amber glass vials or other light-blocking containers is highly recommended.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is oxidation. The allylic alcohol is susceptible to oxidation to the corresponding aldehyde, trans-2-nonenal. This process can be catalyzed by heat, light, and the presence of oxygen.

Q3: How can I detect the degradation of this compound?

A3: Degradation can be detected through several methods:

  • Sensory Evaluation: A change in odor from its characteristic fresh, green, melon-like scent to a stale or rancid smell is a primary indicator.

  • Visual Inspection: A color change from colorless to pale yellow can also signify degradation.

  • Analytical Methods: The most reliable way to detect and quantify degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify trans-2-nonenal and other degradation products.[3] High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization of the aldehyde.[4]

Q4: Can I still use this compound that shows signs of minor degradation?

A4: The usability of partially degraded this compound depends on the sensitivity of your application. For non-critical applications, it may be acceptable. However, for research, drug development, and applications requiring high purity, it is strongly recommended to use a fresh, un-degraded sample to ensure the accuracy and reproducibility of your results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 0°C - 8°CSlows down the rate of chemical degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.
Light Exposure Stored in amber glass or opaque containersPrevents photo-degradation.[2]
Container Tightly sealedPrevents exposure to atmospheric oxygen and moisture.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.

1. Materials:

  • This compound sample
  • Multiple 2 mL amber glass vials with PTFE-lined caps
  • Temperature and humidity-controlled stability chambers
  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
  • Inert gas (argon or nitrogen)

2. Procedure:

  • Aliquot 1 mL of this compound into each of the amber glass vials.
  • For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with argon or nitrogen for 30 seconds before tightly sealing the cap.
  • Prepare sets of vials for each storage condition to be tested. Recommended accelerated conditions are based on ICH guidelines and can be, for example, 40°C ± 2°C / 75% RH ± 5% RH.[5]
  • Place the sets of vials into the stability chambers.
  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition for analysis.
  • Analyze the purity of the this compound and quantify the formation of trans-2-nonenal using a validated GC method.

3. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.
  • Determine the degradation rate constant (k) from the data.
  • Use the Arrhenius equation to estimate the shelf life at the recommended storage temperature (e.g., 4°C).

Protocol 2: Quantification of trans-2-nonenal in this compound using GC-MS

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent
  • Mass Spectrometer: Agilent 5977A or equivalent
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
  • Injector Temperature: 250°C
  • MSD Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Injection Mode: Split (10:1)
  • Injection Volume: 1 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) at a known concentration (e.g., 1 mg/mL).
  • Prepare a series of calibration standards of trans-2-nonenal in the same solvent covering the expected concentration range.

3. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared sample of this compound.
  • Identify the peaks for this compound and trans-2-nonenal based on their retention times and mass spectra.
  • Quantify the amount of trans-2-nonenal in the sample using the calibration curve.

Visualizations

degradation_pathway cluster_conditions Accelerating Factors This compound This compound trans-2-nonenal trans-2-nonenal This compound->trans-2-nonenal Oxidation Further Oxidation Products Further Oxidation Products trans-2-nonenal->Further Oxidation Products Oxygen Oxygen Oxygen->this compound Light Light Light->this compound Heat Heat Heat->this compound

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation Aliquot this compound Aliquot this compound Purge with Inert Gas (optional) Purge with Inert Gas (optional) Aliquot this compound->Purge with Inert Gas (optional) Seal Vials Seal Vials Purge with Inert Gas (optional)->Seal Vials Store at 40°C / 75% RH Store at 40°C / 75% RH Seal Vials->Store at 40°C / 75% RH Withdraw Samples at Time Points Withdraw Samples at Time Points Store at 40°C / 75% RH->Withdraw Samples at Time Points GC-MS Analysis GC-MS Analysis Withdraw Samples at Time Points->GC-MS Analysis Quantify Degradation Quantify Degradation GC-MS Analysis->Quantify Degradation Determine Degradation Rate Determine Degradation Rate Quantify Degradation->Determine Degradation Rate Calculate Shelf Life (Arrhenius Equation) Calculate Shelf Life (Arrhenius Equation) Determine Degradation Rate->Calculate Shelf Life (Arrhenius Equation)

Caption: Workflow for an accelerated stability study.

References

Matrix effects in the analysis of trans-2-Nonen-1-ol from natural samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of trans-2-Nonen-1-ol from natural samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] For instance, in complex matrices like food and beverages, non-volatile compounds can interfere with the analysis of volatile compounds like this compound.

Q2: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for analyzing volatile compounds, but both are susceptible to matrix effects.[2] In GC-MS, matrix components can accumulate in the injector or on the column, affecting analyte transfer and detection. In LC-MS, co-eluting matrix components can interfere with the ionization of this compound in the ion source.

Q3: What are the most common sources of matrix effects in the analysis of this compound from natural samples?

A3: Common sources of matrix effects include:

  • Fatty acids and lipids: Particularly prevalent in samples like oils, dairy, and meat, these can cause signal suppression and contaminate the analytical system.

  • Sugars and carbohydrates: Found in high concentrations in fruit juices, beverages, and other food products, they can impact the volatility and ionization of the analyte.

  • Proteins: Present in biological fluids and many food matrices, proteins can bind to the analyte and interfere with extraction and detection.

  • Phenolic compounds: Common in wine, beer, and plant extracts, these can also interfere with the analysis.

Q4: How can I assess the presence and magnitude of matrix effects in my samples?

A4: The presence of matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample matrix extract (post-extraction spike). A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape and Chromatography

Symptom: Tailing, fronting, or split peaks for this compound.

Potential Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance and replacement of the liner are crucial.
Co-elution with interfering matrix components Optimize the GC temperature program to improve separation. Consider using a different stationary phase with alternative selectivity.
Non-volatile residue buildup Implement a robust sample cleanup procedure before injection. Perform regular bake-outs of the GC system.
Issue 2: Inaccurate Quantification (Low or High Recovery)

Symptom: Consistently low or high, and/or irreproducible quantitative results for this compound.

Potential Cause Troubleshooting Step
Signal suppression or enhancement Employ matrix-matched calibration, where calibration standards are prepared in a blank matrix extract to compensate for the effect.[3][4]
Incomplete extraction from the matrix Optimize the sample preparation method. For fatty matrices, consider a modified QuEChERS protocol with a freezing step to precipitate lipids.[5] For beverages, headspace solid-phase microextraction (HS-SPME) can be effective.[6][7][8]
Analyte loss during sample preparation The most reliable method to correct for analyte loss and matrix effects is the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA).[3][9][10]

Experimental Protocols and Data

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for trans-2-Nonenal in Beer

This protocol is adapted for this compound analysis in similar beverage matrices.

1. Sample Preparation:

  • Place a 5 mL aliquot of the beer sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[6][11]

  • Spike the sample with a deuterated analog of this compound as an internal standard.

2. HS-SPME Conditions:

  • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often a good choice for aldehydes and alcohols.[6][11]

  • Extraction Temperature: 60°C[6][11]

  • Extraction Time: 20-45 minutes[6][7]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet.

  • Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent) to separate the analytes.

  • Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data for Similar Analytes in Beer (Illustrative)

AnalyteRecovery (%)RSD (%)Matrix Effect
Ethyl Acetate95-105<5Minimal
Isoamyl Acetate92-108<6Minimal
Higher Alcohols97-103<3Minimal
Aldehydes (general)85-115<4Variable

Data is illustrative and based on general performance for volatile compounds in beer. Specific validation for this compound is required.

Protocol 2: Modified QuEChERS for Fatty Matrices

1. Sample Extraction:

  • Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Shake vigorously and centrifuge.

2. Cleanup - Dispersive Solid-Phase Extraction (d-SPE):

  • Take an aliquot of the acetonitrile supernatant.

  • For fatty matrices, use a d-SPE tube containing PSA (primary secondary amine) to remove polar interferences and C18 to retain fatty acids.[5]

  • A freezing step (-20°C for at least 2 hours) of the extract before d-SPE can help precipitate a significant portion of the lipids.[5]

3. GC-MS Analysis:

  • Inject the cleaned extract into the GC-MS system.

  • Use matrix-matched standards or a stable isotope-labeled internal standard for accurate quantification.

Recovery Data for Pesticides in High-Fat Matrices using QuEChERS (Illustrative)

MatrixAnalyte ClassAverage Recovery (%)
AvocadoOrganochlorine Pesticides70-110
Olive OilOrganophosphorus Pesticides80-120
FishPyrethroid Pesticides65-115

This table illustrates the general effectiveness of the QuEChERS method for various analytes in fatty matrices. Specific recovery for this compound must be determined experimentally.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy sample Natural Sample (e.g., Food, Beverage) homogenize Homogenization/ Aliquoting sample->homogenize add_is Spike with Internal Standard homogenize->add_is extraction Extraction (LLE, SPME, QuEChERS) add_is->extraction cleanup Cleanup (d-SPE, Freezing) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Processing & Quantification gcms->data cal_solvent Solvent-based Calibration cal_solvent->data Prone to Error cal_matrix Matrix-Matched Calibration cal_matrix->data Compensates for Matrix Effects cal_sida Stable Isotope Dilution Assay cal_sida->data Most Accurate

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered issue_peak Poor Peak Shape? start->issue_peak issue_quant Inaccurate Quantification? start->issue_quant issue_peak->issue_quant No sol_peak1 Check Inlet Liner & Column Inertness issue_peak->sol_peak1 Yes sol_quant1 Implement Matrix-Matched Calibration issue_quant->sol_quant1 Yes sol_peak2 Optimize GC Temperature Program sol_peak1->sol_peak2 sol_peak3 Improve Sample Cleanup sol_peak2->sol_peak3 sol_quant2 Optimize Extraction Method (e.g., SPME, QuEChERS) sol_quant1->sol_quant2 sol_quant3 Use Stable Isotope Dilution Assay (SIDA) sol_quant2->sol_quant3 For Highest Accuracy

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of trans-2-Nonen-1-ol and cis-2-Nonen-1-ol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Nonen-1-ol Isomers

trans-2-Nonen-1-ol and cis-2-Nonen-1-ol are nine-carbon unsaturated fatty alcohols that differ only in the geometric configuration around their carbon-carbon double bond. This stereochemical difference, while seemingly minor, can have profound implications for their biological activity. The linear structure of the trans isomer versus the bent structure of the cis isomer can lead to differential binding affinities with biological receptors and enzymes, resulting in varied physiological responses.

Known Biological Contexts and Potential Activities

While direct comparative data is lacking, the known roles of these and similar compounds suggest several areas where their activities might diverge:

  • Pheromonal Communication in Insects: Geometric isomerism is a critical determinant of specificity in insect pheromones. Even slight changes in the isomeric ratio of pheromone components can drastically alter or eliminate the behavioral response. It is plausible that trans- and cis-2-Nonen-1-ol could elicit different or even antagonistic responses in certain insect species.

  • Plant Defense Signaling: Volatile organic compounds are key mediators of plant defense mechanisms. The specific stereochemistry of these signaling molecules can be crucial for their perception by the plant itself or by other organisms in the ecosystem, such as herbivores and their natural enemies.

  • Antimicrobial and Cytotoxic Effects: The interaction of small molecules with microbial or mammalian cell membranes and intracellular targets is often highly dependent on their three-dimensional shape. Therefore, the cis and trans isomers of 2-Nonen-1-ol may exhibit different potencies in antimicrobial or cytotoxic assays.

Comparative Data Summary

Due to the absence of direct comparative studies, a quantitative data summary table cannot be provided at this time. The following sections detail the experimental protocols that can be employed to generate the necessary data for a robust comparative analysis.

Experimental Protocols

To elucidate the comparative bioactivities of this compound and cis-2-Nonen-1-ol, the following experimental protocols are recommended:

Insect Electroantennography (EAG) Assay

This technique measures the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.

Objective: To compare the antennal response of a target insect species to this compound and cis-2-Nonen-1-ol.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and its head is carefully excised.

  • Antenna Mounting: The excised head is mounted onto a holder, and microelectrodes are placed at the base and tip of one antenna.

  • Odorant Delivery: A constant stream of purified air is passed over the antenna. Precise volumes of diluted solutions of this compound and cis-2-Nonen-1-ol in a suitable solvent (e.g., hexane) are introduced into the airstream.

  • Data Recording: The voltage changes across the antenna in response to each odorant pulse are amplified and recorded.

  • Data Analysis: The peak amplitude of the EAG response for each isomer is measured and compared. A dose-response curve can be generated by testing a range of concentrations.

Experimental Workflow for Insect Electroantennography (EAG)

EAG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Insect Select Insect Immobilize Immobilize Insect Insect->Immobilize Excise Excise Head Immobilize->Excise Mount Mount Head Excise->Mount Electrodes Place Microelectrodes Mount->Electrodes Airflow Establish Airflow Electrodes->Airflow Odorant Introduce Odorant Pulse (cis or trans isomer) Airflow->Odorant Record Record EAG Signal Odorant->Record Measure Measure Peak Amplitude Record->Measure Compare Compare Responses Measure->Compare DoseResponse Generate Dose-Response Curve Compare->DoseResponse

Caption: Workflow for comparing insect olfactory responses to 2-Nonen-1-ol isomers using EAG.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Objective: To compare the antimicrobial activity of this compound and cis-2-Nonen-1-ol against selected bacterial or fungal strains.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of this compound and cis-2-Nonen-1-ol are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of each isomer that shows no visible turbidity.

Signaling Pathway for Antimicrobial Action

Antimicrobial_Pathway cluster_interaction Molecular Interaction cluster_effect Cellular Effect Isomer 2-Nonen-1-ol Isomer (cis or trans) Membrane Microbial Cell Membrane Isomer->Membrane interacts with Target Intracellular Target (e.g., Enzyme, DNA) Isomer->Target penetrates and binds to Disruption Membrane Disruption Membrane->Disruption Inhibition Metabolic Inhibition Target->Inhibition Growth_Inhibition Inhibition of Growth Disruption->Growth_Inhibition Inhibition->Growth_Inhibition Cytotoxicity_Logic Start Start: Treat Cells with Isomer Metabolism Cellular Metabolic Activity Start->Metabolism MTT_Conversion MTT to Formazan Conversion Metabolism->MTT_Conversion Absorbance Measure Absorbance MTT_Conversion->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Unveiling Olfactory Cross-Reactivity: A Comparative Guide to Insect Odorant Receptor Responses to trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of insect odorant receptors (ORs) to the green leaf volatile, trans-2-Nonen-1-ol. While direct and comprehensive quantitative data on the specific interactions of insect ORs with this compound are limited in publicly available research, this document synthesizes existing electrophysiological and behavioral data for structurally related compounds to offer a predictive framework and detailed experimental protocols to facilitate further investigation in this area.

Comparative Electrophysiological Responses of Insect Antennae

The following table summarizes electroantennogram (EAG) responses of various insect species to C6, C7, and C9 aldehydes and alcohols, which are structurally analogous to this compound. This data provides a baseline for predicting the potential responsiveness of different insect orders to this compound. It is important to note that the specific compound of interest, this compound, was not explicitly tested in these cited studies.

Insect SpeciesOdorant CompoundSexEAG Response (mV, mean ± SE)DosageReference
Plutella xylostellatrans-2-Hexen-1-olFemaleNot specified10 µg[1]
Plutella xylostellatrans-2-HexenalFemaleStronger than maleNot specified[2]
Plutella xylostellaHeptanalFemaleStronger than maleNot specified[2]
Plutella xylostellaNonanalNot specifiedEAD-activeNot specified[1]
Athetis dissimilistrans-2-Hexen-1-olMale1.27 ± 0.18Not specified[3]
Athetis dissimilistrans-2-HexenalMale1.35 ± 0.02Not specified[3]
Spodoptera lituraHeptaldehydeBothStrong responseNot specified[4]
Helicoverpa armigeraBenzaldehydeBothSignificant responseNot specified[5]
Helicoverpa armigeraBenzyl alcoholBothSignificant responseNot specified[5]

Experimental Protocols

To facilitate further research into the olfactory perception of this compound, detailed methodologies for key experimental techniques are provided below.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated potential of all responding olfactory sensory neurons on an insect's antenna to a given odorant.

Procedure:

  • Insect Preparation: An adult insect is anesthetized, typically by chilling. The head is excised, and one antenna is carefully removed. Alternatively, the whole insect can be mounted.

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is placed in the head capsule or the base of the antenna, while the recording electrode makes contact with the distal tip of the antenna.

  • Odorant Delivery: A defined volume of this compound (dissolved in a solvent like paraffin (B1166041) oil or hexane) is applied to a filter paper strip inside a Pasteur pipette. A continuous stream of humidified, purified air is passed over the antenna. A puff of air is then directed through the odorant-containing pipette to deliver the stimulus.

  • Data Recording: The potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection in millivolts (mV) represents the EAG response. A solvent blank is used as a control.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much finer resolution of odor coding.

Procedure:

  • Insect Immobilization: The insect is restrained in a holder, such as a pipette tip, with its head and antennae exposed and immobilized.

  • Electrode Insertion: A sharpened tungsten or glass recording electrode is inserted into the base of a single olfactory sensillum. A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Stimulation: Odorant delivery is similar to the EAG method, with a controlled puff of this compound directed towards the antenna.

  • Spike Sorting and Analysis: The recorded electrical activity (action potentials or "spikes") is amplified and digitized. Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape. The response is quantified as the increase in spike frequency over the spontaneous firing rate.

Heterologous Expression of Odorant Receptors

This in vitro method involves expressing a specific insect OR in a heterologous system (e.g., Xenopus oocytes or human embryonic kidney (HEK) cells) to directly study its ligand specificity.

Procedure:

  • OR Gene Cloning: The gene encoding the odorant receptor of interest is cloned from the insect's antennal cDNA.

  • Expression Vector Construction: The OR gene is inserted into an expression vector suitable for the chosen heterologous system. The OR is typically co-expressed with the conserved co-receptor, Orco.

  • Cell Culture and Transfection/Injection: The expression vector is introduced into the host cells (e.g., by transfection of HEK cells or injection into Xenopus oocytes).

  • Functional Assay: After a period of incubation to allow for receptor expression, the cells are exposed to a panel of odorants, including this compound. The cellular response is measured, typically as a change in intracellular calcium levels (in HEK cells) or ion currents (in Xenopus oocytes using two-electrode voltage clamp).

Visualizing Olfactory Processes

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

olfactory_signaling_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Orco OR-Orco Receptor Complex Odorant_OBP->OR_Orco Activation Ion_Channel Ion Channel (Cation Influx) OR_Orco->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Caption: Insect Olfactory Signaling Pathway.

experimental_workflow cluster_invivo In Vivo Approaches cluster_invitro In Vitro / Heterologous Approaches EAG Electroantennography (EAG) (Gross Antennal Response) Behavior Behavioral Assays (e.g., Y-tube Olfactometer) EAG->Behavior SSR Single-Sensillum Recording (SSR) (Single Neuron Response) SSR->Behavior Analysis Comparative Data Analysis: Receptor Specificity & Sensitivity Behavior->Analysis Gene_Cloning OR Gene Identification & Cloning Expression Heterologous Expression (e.g., Xenopus Oocytes, HEK Cells) Gene_Cloning->Expression Functional_Screening Functional Screening (e.g., Two-Electrode Voltage Clamp, Calcium Imaging) Expression->Functional_Screening Functional_Screening->Analysis Odorant Test Odorant: This compound & Analogues Odorant->EAG Odorant->SSR Odorant->Behavior Odorant->Functional_Screening

Caption: Odorant Receptor Characterization Workflow.

References

A Comparative Guide to the Isomeric Purity Analysis of Synthetic trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the isomeric purity of synthetic compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative analysis of common analytical methodologies for assessing the isomeric purity of trans-2-Nonen-1-ol, a valuable intermediate and fragrance component. The primary isomeric impurity in synthetic this compound is its cis-isomer, (Z)-2-nonen-1-ol. This document outlines the experimental protocols and presents comparative data for the most prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Isomeric Purity Analysis of this compound

This compound is an unsaturated fatty alcohol with applications in the flavor and fragrance industry, valued for its waxy, green, and melon-like aroma.[1][2] It is also utilized as a chemical intermediate in organic synthesis.[1][3] The synthetic process can lead to the formation of the cis-isomer, which may have different sensory properties and reactivity. Commercial grades of this compound typically specify a minimum purity of 96% for the trans-isomer, with the cis-isomer being the main impurity.[2] Therefore, robust analytical methods are required to accurately quantify the ratio of trans to cis isomers.

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, accuracy, and the need for structural confirmation. This guide compares GC-FID, GC-MS, and qNMR to aid researchers in choosing the most suitable method for their specific needs.

Comparison of Analytical Methodologies

The following sections provide a detailed comparison of GC-FID, GC-MS, and qNMR for the isomeric purity analysis of this compound.

Data Presentation

Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Output Chromatogram with retention times and peak areasChromatogram and mass spectrum for each peakNMR spectrum with chemical shifts and signal integrals
Isomer Identification Based on retention time comparison with a known standardBased on retention time and mass spectral fragmentation patternsBased on distinct chemical shifts and coupling constants for each isomer
Quantification Relative quantification based on peak area percentagesRelative quantification based on peak area percentages; can be more selectiveRelative quantification based on the ratio of integrated signals
Limit of Detection (LOD) Approximately 2.7 ppm (for short-chain alcohols)[4]0.002 - 0.030 ng/mg (for fatty acid ethyl esters)[4]Higher than GC-based methods, dependent on sample concentration and instrument
Limit of Quantification (LOQ) Approximately 8.3 ppm (for short-chain alcohols)[4]Generally lower than GC-FIDHigher than GC-based methods
Linearity (r²) >0.999[4]>0.99[4]Excellent, directly proportional to the number of nuclei
Precision (RSD%) < 1.80% (peak areas)[4]Dependent on the instrument and methodTypically very high, can be <1%
Sample Preparation Derivatization (silylation) is often required for fatty alcoholsDerivatization (silylation) is often requiredSimple dissolution in a deuterated solvent
Cost Lower initial instrument and maintenance cost[4]Higher initial instrument and maintenance cost[4]High initial instrument cost, moderate maintenance
Throughput HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantification. Below are representative protocols for GC-FID, GC-MS, and qNMR analysis of this compound.

Gas Chromatography (GC-FID and GC-MS) Protocol

This protocol is applicable to both GC-FID and GC-MS, with the primary difference being the detector used.

1. Sample Preparation (Silylation)

  • Accurately weigh approximately 10 mg of the synthetic this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection into the GC.

2. GC-FID/GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent with FID or MS detector
Column Highly polar cyanopropyl capillary column (e.g., CP-Sil 88, SP-2560) or a polar ZB-FFAP column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)[5]
Injector Split/splitless injector at 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.
FID Detector (if used) Temperature: 250°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.
MS Detector (if used) Ion Source Temperature: 230°C, Quadrupole Temperature: 150°C, Electron Ionization (EI) at 70 eV, Mass Range: m/z 40-400.

3. Data Analysis

  • Identification: Identify the peaks corresponding to the TMS-derivatized cis- and this compound based on their retention times compared to a reference standard. For GC-MS, confirm the identity by comparing the acquired mass spectra with a library spectrum or a standard.

  • Quantification: Determine the relative percentage of the trans and cis isomers by calculating the peak area percentage of each isomer relative to the total area of both isomer peaks.

Quantitative NMR (qNMR) Protocol

1. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a known internal standard (e.g., maleic acid) of a certified concentration.

  • Ensure the sample is fully dissolved.

2. NMR Spectrometer Parameters (¹H NMR)

ParameterRecommended Setting
Spectrometer 400 MHz or higher field strength
Pulse Sequence A standard single-pulse experiment (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis)
Number of Scans (ns) 16 or higher, depending on the sample concentration
Acquisition Time (aq) Sufficient to ensure high digital resolution (e.g., > 3 seconds)
Temperature Maintain a constant temperature, e.g., 298 K

3. Data Processing and Analysis

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals corresponding to the vinylic protons of the trans and cis isomers. These protons typically appear at different chemical shifts.

  • Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents and then comparing the resulting values.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the isomeric purity analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing and Quantification start Synthetic this compound Sample derivatization Derivatization (Silylation) (for GC) start->derivatization GC Analysis dissolution Dissolution in Deuterated Solvent (for qNMR) start->dissolution qNMR Analysis gc_fid GC-FID derivatization->gc_fid gc_ms GC-MS derivatization->gc_ms qnmr qNMR dissolution->qnmr peak_integration Peak Area Integration gc_fid->peak_integration mass_spec Mass Spectral Analysis gc_ms->mass_spec signal_integration Signal Integration qnmr->signal_integration ratio_calc Isomer Ratio Calculation peak_integration->ratio_calc mass_spec->peak_integration signal_integration->ratio_calc end end ratio_calc->end Final Purity Report

Caption: Experimental workflow for isomeric purity analysis.

decision_tree start Need for Isomeric Purity Analysis of this compound question1 Is structural confirmation of impurities required? start->question1 question2 Is high throughput and cost-effectiveness a priority? question1->question2 No gc_ms Use GC-MS question1->gc_ms Yes question3 Is a primary, non-destructive method with high precision needed? question2->question3 No gc_fid Use GC-FID question2->gc_fid Yes question3->gc_fid No qnmr Use qNMR question3->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Comparison of Alternatives

The primary alternative to pure this compound is the synthetic mixture containing the cis-isomer. For specific applications in flavors and fragrances, other compounds with similar sensory profiles may also be considered.

Table 2: Comparison of this compound and Alternatives

CompoundChemical StructureOdor ProfilePrimary ApplicationKey Differentiating Feature
This compound Waxy, green, melon, violet[2]Flavors and fragrances, chemical synthesis[1][3]The target isomer with desired sensory properties.
cis-2-Nonen-1-ol Melon, fatty, sweet[6]Often present as an impurity in synthetic this compound.Different odor nuance, can impact the overall scent profile of the mixture.
trans-2-Nonenyl Acetate Fresh, fruity, pear-likeFlavor and fragrance formulations[1]An ester derivative with a different, though complementary, scent profile.
Nonadienols (e.g., 2,6-Nonadien-1-ol) Cucumber, melon[7]Flavors and fragrances, particularly for cucumber and melon notes.[7]A related class of compounds with similar odor characteristics.

Conclusion

The choice of analytical method for determining the isomeric purity of synthetic this compound is a critical decision that impacts the accuracy and reliability of the results.

  • GC-FID is a robust, cost-effective, and high-throughput method suitable for routine quality control where the identities of the isomers are well-established.[4]

  • GC-MS provides an additional layer of confidence through mass spectral confirmation, making it ideal for research and development, and for the analysis of complex samples where unknown impurities may be present.[4]

  • qNMR offers a non-destructive, highly precise method for determining isomer ratios without the need for derivatization, serving as an excellent primary or reference method.[8]

By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and purity of this compound in their applications.

References

Confirming the Identity of trans-2-Nonen-1-ol in Plant Volatile Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of specific volatile organic compounds (VOCs) within complex plant-emitted blends is crucial for understanding plant signaling, defense mechanisms, and for the development of novel therapeutic agents. This guide provides a comparative overview of methodologies for confirming the identity of trans-2-Nonen-1-ol, a common green leaf volatile, with a focus on experimental protocols and data interpretation.

Data Presentation: Comparative Analysis of Analytical Techniques

The primary method for the identification and quantification of this compound in plant volatile blends is Gas Chromatography-Mass Spectrometry (GC-MS). However, other techniques offer real-time analysis capabilities. The following table summarizes the performance of common analytical methods.

Analytical TechniquePrincipleThroughputIsomer DiscriminationQuantitative CapabilityKey AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their boiling points and polarity, followed by mass-based identification.Low to MediumGood to ExcellentExcellent (with calibration)High resolution and sensitivity; provides structural information.Time-consuming; requires sample preparation.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Soft ionization technique for real-time VOC analysis.HighLimitedGood (with calibration)Real-time monitoring; high sensitivity.Cannot easily distinguish between isomers with the same mass.
Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) Uses multiple reagent ions for real-time, selective VOC analysis.HighGoodExcellent (with calibration)Real-time analysis; high selectivity and can distinguish some isomers.Higher detection limits for some compounds compared to PTR-MS.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the extraction and analysis of plant volatiles.

1. Sample Preparation:

  • Excise fresh plant material (e.g., leaves, flowers) and place a known weight (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Add an internal standard solution (e.g., a known concentration of a non-native, structurally similar compound like nonanol in a suitable solvent) to the vial for quantification.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode to transfer the analytes to the GC column.

  • GC Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a more polar column like a DB-WAX (polyethylene glycol).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST).

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant_material Plant Material headspace_vial Headspace Vial plant_material->headspace_vial internal_standard Internal Standard internal_standard->headspace_vial equilibration Equilibration headspace_vial->equilibration spme HS-SPME equilibration->spme gc_ms GC-MS spme->gc_ms data_analysis Data Analysis gc_ms->data_analysis identification Identification data_analysis->identification quantification Quantification data_analysis->quantification

Caption: Workflow for the identification of this compound using HS-SPME-GC-MS.

Jasmonate Signaling Pathway

Green leaf volatiles like this compound are often released in response to herbivory, a process frequently mediated by the jasmonate signaling pathway.

Jasmonate_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Response herbivory Herbivory/ Wounding linolenic_acid α-Linolenic Acid herbivory->linolenic_acid ja_ile JA-Ile (Active Hormone) linolenic_acid->ja_ile Enzymatic Cascade coi1 COI1 ja_ile->coi1 binds jaz JAZ (Repressor) coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression Gene Expression myc2->gene_expression activates volatile_release Volatile Release (e.g., this compound) gene_expression->volatile_release

Comparing the behavioral responses of different insect species to trans-2-Nonen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the behavioral and electrophysiological responses of various insect species to the green leaf volatile, trans-2-Nonen-1-ol. This guide synthesizes available experimental data to provide a comparative overview for researchers in chemical ecology, pest management, and drug development.

This compound, a C9 unsaturated alcohol, is a common green leaf volatile (GLV) emitted by a variety of plants, often as a result of herbivory. These compounds play a crucial role in insect-plant interactions, acting as semiochemicals that can elicit a range of behavioral responses in insects, from attraction to repulsion. Understanding how different insect species perceive and react to this compound is vital for the development of novel pest management strategies and for advancing our knowledge of insect olfaction. This guide provides a comparative analysis of the behavioral and electrophysiological responses of select insect species to this compound, based on published scientific literature.

Comparative Behavioral and Electrophysiological Data

To date, detailed comparative studies on the behavioral responses of a wide range of insect species to this compound are limited. However, by compiling data from individual studies, we can begin to form a comparative picture. The following table summarizes the available quantitative data on the responses of two scarab beetle species, the Japanese beetle (Popillia japonica) and the Oriental beetle (Anomala orientalis), to this compound.

Insect SpeciesFamilyCommon NameType of AssayResponse to this compoundSource
Popillia japonicaScarabaeidaeJapanese BeetleElectroantennogram (EAG)Significant antennal response[1]
Anomala orientalisScarabaeidaeOriental BeetleElectroantennogram (EAG)Significant antennal response[1]

Note: While both species show a significant electrophysiological response, further quantitative behavioral data from olfactometer assays are needed to fully understand the nature of the interaction (i.e., attraction or repulsion).

Experimental Protocols

The data presented in this guide are primarily derived from electroantennography (EAG), a technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus.

Electroantennography (EAG) Protocol

A standard EAG protocol for testing the response of scarab beetles to this compound is as follows:

  • Insect Preparation: An adult beetle is immobilized, and its head is excised. Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The recording electrode is placed over the tip of an antenna, while the reference electrode is inserted into the back of the head capsule.

  • Odorant Delivery: A solution of this compound in a solvent (e.g., hexane) is applied to a filter paper strip. The solvent is allowed to evaporate, leaving a known concentration of the odorant. The filter paper is then placed inside a Pasteur pipette.

  • Stimulation: A purified and humidified air stream is continuously passed over the antennal preparation. The tip of the Pasteur pipette containing the odorant is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the odorant to the antenna.

  • Data Acquisition: The electrical potential changes across the antenna (the EAG response) are amplified, filtered, and recorded using specialized software. The amplitude of the depolarization is measured in millivolts (mV).

  • Controls: A filter paper with the solvent alone is used as a negative control to ensure that the observed response is due to the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of olfaction in insects and a typical experimental workflow for studying insect behavioral responses to semiochemicals.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion compound This compound Solution Preparation eag Electroantennogram (EAG) Bioassay compound->eag olfactometer Y-Tube Olfactometer Behavioral Assay compound->olfactometer insects Insect Rearing and Selection insects->eag insects->olfactometer eag_data EAG Response Amplitude Measurement eag->eag_data behav_data Behavioral Choice (Attraction/Repulsion) olfactometer->behav_data stats Statistical Analysis eag_data->stats behav_data->stats conclusion Comparative Analysis of Behavioral Responses stats->conclusion

Fig. 1: Experimental workflow for comparing insect responses.

olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding receptor Odorant Receptor (OR) obp->receptor Transport orn Olfactory Receptor Neuron (ORN) signal Signal Transduction Cascade orn->signal receptor->orn Activation brain Antennal Lobe (Brain) signal->brain Neural Signal response Behavioral Response brain->response Processing & Integration

Fig. 2: Generalized insect olfactory signaling pathway.

Discussion and Future Directions

The available data, primarily from electrophysiological studies, indicate that scarab beetles such as the Japanese beetle and the Oriental beetle can detect this compound. The significant EAG responses suggest that this compound is of ecological relevance to these species, potentially as a kairomone from host plants. However, the lack of comprehensive behavioral studies makes it difficult to definitively characterize the response as attraction or repulsion.

Future research should focus on conducting behavioral bioassays, such as Y-tube olfactometer experiments, to quantify the attractive or repellent effects of this compound on a wider range of insect species. Additionally, single-sensillum recording (SSR) studies could help to identify the specific olfactory receptor neurons (ORNs) that respond to this compound, providing a more detailed understanding of the neural mechanisms underlying the behavioral response. A broader comparative approach, encompassing insects from different orders and with varying feeding ecologies, will be crucial for elucidating the diverse roles of this compound in insect chemical communication. Such knowledge will be invaluable for the development of targeted and environmentally friendly pest management solutions.

References

Safety Operating Guide

Proper Disposal of trans-2-Nonen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of trans-2-Nonen-1-ol, a flammable fatty alcohol, in a research and development setting. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. While considered low-risk, it may cause mild irritation to the eyes or skin.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are suitable for protection against alcohols), safety goggles to prevent eye contact, and a lab coat.[1][2][3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][4]

  • Ignition Sources: As a flammable liquid, keep it away from all potential ignition sources such as open flames, hot surfaces, and electrical sparks.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[5] It is illegal to dispose of this chemical down the drain or in regular trash.[5]

  • Waste Determination: The first step is to classify this compound as a hazardous waste. Due to its flammability, it falls under the "ignitable" characteristic defined by the EPA.[5] This determination must be made at the point of generation.[6]

  • Container Selection:

    • Use a chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or other solvent-resistant plastic containers are preferred.[6]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap.[5][7]

    • Ensure the container is appropriately sized for the amount of waste to be generated.[5] Do not fill containers beyond 90% capacity (at least one-inch of headroom) to allow for vapor expansion.[7]

  • Waste Labeling:

    • Properly label the waste container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste".[7]

    • Clearly identify the contents, including the full chemical name ("this compound") and any other components if it is a mixture, with their approximate percentages or volumes.[7]

    • Include the name and location (building and room number) of the waste generator.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][7][8]

    • Keep the waste container closed at all times, except when adding waste.[6][7]

    • Segregate the this compound waste from incompatible materials. Specifically, store it separately from acids, bases, and oxidizing agents.[7]

    • The SAA should be inspected weekly for any signs of leaks or container deterioration.[7]

  • Request for Disposal:

    • Once the waste container is full (or after a maximum of one year for partially filled containers), it must be removed from the SAA within three days.[7]

    • Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management contractor to arrange for pickup and final disposal.[2][6] Do not attempt to transport the waste off-site yourself.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills: For small spills, absorb the liquid with a non-flammable absorbent material, such as sand, cat litter, or specialized absorbent pads.[3] Do not use paper towels, as they are combustible.[3] Place the used absorbent material in a sealed, compatible container, label it as hazardous waste, and dispose of it through the proper channels.[3]

  • Large Spills: For larger spills, evacuate the area immediately and notify your institution's emergency response team or EH&S.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H18OPubChem[9]
Molecular Weight142.24 g/mol PubChem[9]
Boiling Point105.0 °C @ 12.00 mm HgPubChem[9]
Density0.835 - 0.845 g/mLPubChem[9]
Solubility in WaterInsolublePubChem[9]
Flash Point84 °C (183.2 °F) - closed cupSigma-Aldrich

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound determine_waste Is it Hazardous Waste? (Flammable Liquid) start->determine_waste select_container Select Compatible Waste Container determine_waste->select_container Yes label_container Label with 'Hazardous Waste' and Contents select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full or 1 Year Passed? store_saa->check_full spill Spill Occurs store_saa->spill check_full->store_saa No request_pickup Contact EH&S for Waste Pickup (within 3 days) check_full->request_pickup Yes end End: Proper Disposal request_pickup->end small_spill Small Spill: Use Non-Flammable Absorbent spill->small_spill Small large_spill Large Spill: Evacuate & Alert EH&S spill->large_spill Large collect_spill_waste Collect & Containerize Spill Debris as Waste small_spill->collect_spill_waste collect_spill_waste->label_container

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.